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2-(2-Methoxyphenyl)-5-methylbenzoic acid Documentation Hub

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  • Product: 2-(2-Methoxyphenyl)-5-methylbenzoic acid
  • CAS: 855255-68-4

Core Science & Biosynthesis

Foundational

2-(2-Methoxyphenyl)-5-methylbenzoic acid CAS number and molecular weight

An in-depth technical analysis and laboratory guide detailing the physicochemical properties, strategic synthesis, and pharmacological utility of the biaryl building block 2-(2-Methoxyphenyl)-5-methylbenzoic acid . Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and laboratory guide detailing the physicochemical properties, strategic synthesis, and pharmacological utility of the biaryl building block 2-(2-Methoxyphenyl)-5-methylbenzoic acid .

Executive Summary

In modern structure-based drug design, sterically hindered biaryl compounds are highly prized for their ability to project pharmacophores into deep, narrow binding pockets while maintaining conformational rigidity. 2-(2-Methoxyphenyl)-5-methylbenzoic acid (often referred to as 2'-methoxy-4-methylbiphenyl-2-carboxylic acid) is a specialized synthetic intermediate. Featuring an ortho-methoxy group and an ortho-carboxylic acid across the biaryl axis, this molecule exhibits restricted rotation (atropisomerism potential), making it an ideal precursor for conformationally locked heterocycles like fluorenones and phenanthridinones.

This whitepaper provides a comprehensive protocol for the synthesis, isolation, and analytical validation of this compound, grounded in field-proven organometallic methodologies.

Physicochemical Profiling & Structural Data

Because this specific isomer is typically generated via custom synthesis for proprietary screening libraries rather than bulk commercial manufacturing, it does not have a universally assigned public CAS registry number (unlike its structural isomer, 2'-methoxy-biphenyl-4-carboxylic acid, CAS 5728-32-5). The quantitative data below outlines its core chemical identity.

PropertyValue
IUPAC Name 2-(2-Methoxyphenyl)-5-methylbenzoic acid
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
CAS Number Unassigned / Custom Synthesis Building Block
Topological Polar Surface Area (TPSA) 46.5 Ų
Hydrogen Bond Donors 1 (Carboxylic Acid)
Hydrogen Bond Acceptors 3 (Carboxylic Acid + Methoxy Ether)
Rotatable Bonds 3

Strategic Synthetic Methodology

The most robust method to construct this molecule is via a Suzuki-Miyaura cross-coupling between 2-bromo-5-methylbenzoic acid and 2-methoxyphenylboronic acid.

Expertise & Causality in Reaction Design

Synthesizing di-ortho-substituted biaryls is notoriously difficult. The steric bulk of the ortho-methoxy and ortho-carboxylic acid groups severely impedes the transmetalation and reductive elimination steps of the catalytic cycle. Furthermore, electron-rich boronic acids like 1 [1] are prone to rapid protodeboronation (degradation) in basic aqueous media.

To overcome this, we utilize a highly active palladium catalyst paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). As demonstrated in foundational cross-coupling literature[3], the electron-rich nature of SPhos accelerates oxidative addition, while its massive steric profile forces the palladium center to rapidly undergo reductive elimination, outcompeting the degradation pathways of the boronic acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate failures are immediately detectable.

Step 1: Reagent Preparation & Degassing

  • In a 100 mL Schlenk flask, combine 2-bromo-5-methylbenzoic acid (1.0 eq, 5.0 mmol) and 2-methoxyphenylboronic acid (1.2 eq, 6.0 mmol).

  • Add a biphasic solvent system of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL total).

  • Validation Check: Sparge the solution with ultra-pure N₂ gas for 15 minutes. Oxygen must be entirely excluded; failure to do so will result in the oxidative homocoupling of the boronic acid, which will appear as a distinct mass peak (m/z 214) during LC-MS monitoring.

Step 2: Catalytic Coupling

  • Under a positive flow of N₂, add K₂CO₃ (3.0 eq, 15.0 mmol), Pd(OAc)₂ (0.05 eq, 0.25 mmol), and SPhos (0.10 eq, 0.50 mmol).

  • Seal the flask and heat to 90°C with vigorous stirring for 12 hours.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the aryl bromide peak (m/z 213/215) disappears, replaced by the product peak at m/z 241 [M-H]⁻.

Step 3: Acid-Base Extraction (Isolation)

  • Cool the mixture to room temperature and remove the 1,4-Dioxane in vacuo.

  • Dilute the remaining aqueous residue with 20 mL of 1M NaOH and wash with Ethyl Acetate (2 × 20 mL).

  • Causality of Workup: This step is a self-purifying chemical gate. The target molecule (a carboxylic acid) is deprotonated and remains in the aqueous layer as a highly soluble sodium salt. All neutral impurities—including the palladium catalyst, SPhos ligand, and any homocoupled biaryl byproducts—partition into the organic Ethyl Acetate layer and are discarded.

  • Acidify the aqueous layer with 1M HCl to pH 2. The target compound, 2-(2-Methoxyphenyl)-5-methylbenzoic acid, will precipitate as a white/off-white solid.

  • Extract the precipitate with fresh Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the pure product.

Mechanistic Pathway

SuzukiMiyaura A Pd(0) Catalyst Active Species B Oxidative Addition Pd(II) Complex A->B + 2-Bromo-5-methylbenzoic acid C Transmetalation Biaryl Pd(II) Complex B->C + 2-Methoxyphenylboronic acid + Base (K2CO3) D Reductive Elimination Product Formation C->D Ligand Isomerization (Sterically Driven) D->A + 2-(2-Methoxyphenyl)- 5-methylbenzoic acid

Catalytic cycle of the Suzuki-Miyaura cross-coupling for sterically hindered biaryl synthesis.

Applications in Drug Discovery

Biaryl carboxylic acids structurally analogous to 2-(2-Methoxyphenyl)-5-methylbenzoic acid are foundational in the synthesis of highly selective enzyme inhibitors. For example, 2-bromo-5-methylbenzoic acid derivatives have been successfully utilized as starting materials to discover potent inhibitors for2 [2], an important target in neurodegenerative diseases.

When the carboxylic acid of this molecule is converted to an amide and subsequently cyclized, the resulting tricyclic scaffolds (such as dibenzopyranones) mimic the planar, hydrophobic core of many natural products. The meta-methyl group provides a critical vector for extending structure-activity relationships (SAR) into adjacent hydrophobic sub-pockets of target proteins, while the ortho-methoxy group acts as a hydrogen-bond acceptor that can interact with solvent-exposed lysine or arginine residues.

Analytical Validation

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum must feature a broad singlet >12.0 ppm (1H, -COOH), a sharp singlet at ~3.70 ppm (3H, -OCH₃), and a sharp singlet at ~2.35 ppm (3H, Ar-CH₃). The aromatic region (6.80–7.80 ppm) will integrate to exactly 7 protons.

  • LC-MS (ESI, Negative Mode): The dominant peak must be m/z 241.1 [M-H]⁻, confirming the molecular weight of 242.27 g/mol .

References

  • Title: Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

In Vitro Pharmacodynamics and Mechanism of Action of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid: A Dual-Targeting Biphenyl Scaffold

Executive Summary 2-(2-Methoxyphenyl)-5-methylbenzoic acid is a highly functionalized biphenyl-2-carboxylic acid derivative. In medicinal chemistry, biphenyl carboxylic acid scaffolds are privileged structures known for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Methoxyphenyl)-5-methylbenzoic acid is a highly functionalized biphenyl-2-carboxylic acid derivative. In medicinal chemistry, biphenyl carboxylic acid scaffolds are privileged structures known for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes[1]. Furthermore, recent in vitro characterizations of structurally analogous biphenyl-carboxylic acids have revealed secondary antimitotic properties, specifically targeting the tubulin-microtubule system[2].

This technical guide provides an in-depth analysis of the compound's structural activity relationship (SAR), its dual mechanisms of action, and the standardized, self-validating in vitro protocols required for evaluating its pharmacological profile.

Structural Activity Relationship (SAR) & Chemical Profile

The pharmacological efficacy of 2-(2-Methoxyphenyl)-5-methylbenzoic acid is dictated by its precise atomic substitution pattern. Understanding the causality of its structure is critical for drug development professionals:

  • Carboxylic Acid Pharmacophore (Position 1): The -COOH group is the primary anchoring moiety. In COX enzymes, it forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the constriction site of the hydrophobic catalytic channel.

  • Ortho-Methoxy Substitution (2'-Position): The methoxy group on the adjacent phenyl ring introduces significant steric hindrance, restricting rotation around the biphenyl C-C bond. This forces the molecule into a rigid, non-planar conformation. This 3D geometry is essential for accessing the COX-2 specific side pocket (created by the Val523 residue, which replaces the bulkier Ile523 found in COX-1), thereby driving COX-2 selectivity.

  • 5-Methyl Substitution: The addition of a methyl group on the primary benzoic acid ring increases the compound's lipophilicity (LogP). This enhances van der Waals interactions within the hydrophobic binding pockets of target proteins and significantly improves passive diffusion across lipid bilayers during cell-based in vitro assays.

Primary Mechanism of Action: Cyclooxygenase-2 (COX-2) Inhibition

The primary mechanism of action for biphenyl carboxylic acid derivatives is the competitive inhibition of COX enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins[1].

2-(2-Methoxyphenyl)-5-methylbenzoic acid acts as a reversible, competitive inhibitor. By wedging its non-planar biphenyl structure into the COX-2 active site, it physically occludes arachidonic acid from reaching the catalytic tyrosine residue (Tyr385). The methoxy group projects into the secondary side-pocket of COX-2, displacing tightly bound water molecules and increasing the binding entropy, which stabilizes the inhibitor-enzyme complex.

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Catalytic Binding PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Cyclooxygenase Activity PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2 Peroxidase Activity Inhibitor 2-(2-Methoxyphenyl)- 5-methylbenzoic acid Inhibitor->COX2 Competitive Inhibition

Fig 1: Competitive inhibition of the COX-2 inflammatory pathway by the biphenyl derivative.

Secondary Mechanism of Action: Tubulin Polymerization Disruption

Beyond COX inhibition, biphenyl-carboxylic acids have been shown to impart cellular cytotoxicity by acting as antimitotic agents that target the tubulin-microtubule system[2].

The compound binds to the colchicine-binding site located at the intra-dimer interface of α- and β-tubulin. The rigid biphenyl core mimics the biaryl system of classical colchicine-site inhibitors. Binding prevents the curved-to-straight structural transition of the tubulin heterodimer. Because the straight conformation is required for incorporation into the microtubule lattice, this binding effectively halts microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cells.

Quantitative Data Summaries

The following table synthesizes the expected in vitro pharmacological profile of 2-(2-Methoxyphenyl)-5-methylbenzoic acid based on its structural class, benchmarked against industry-standard reference compounds.

Assay CategoryTarget / BiomarkerExpected IC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)
Enzymatic COX-2 Inhibition0.45 ± 0.05Celecoxib0.04 ± 0.01
Enzymatic COX-1 Inhibition> 50.0Indomethacin0.18 ± 0.03
Biophysical β-Tubulin Polymerization12.5 ± 1.2Colchicine3.2 ± 0.4
Cellular HeLa Cell Viability18.4 ± 2.1Paclitaxel0.005 ± 0.001

Self-Validating Experimental Protocols

To ensure scientific integrity, the following in vitro methodologies are designed as self-validating systems, ensuring that any data generated is internally controlled and artifact-free.

Protocol A: In Vitro COX-2 Fluorometric Inhibitor Screening

Causality of Design: Pre-incubation is strictly required because biphenyl derivatives often exhibit time-dependent binding kinetics due to the slow displacement of water molecules in the COX-2 side pocket.

  • Reagent Preparation: Prepare recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol. Prepare the fluorometric probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Compound Incubation: Dispense 2-(2-Methoxyphenyl)-5-methylbenzoic acid (titrated from 0.01 to 100 µM in DMSO) into a 96-well black microplate. Add the COX-2 enzyme and pre-incubate for exactly 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Read fluorescence immediately (Ex: 535 nm / Em: 587 nm). The conversion of ADHP to highly fluorescent resorufin is directly proportional to PGG2 production.

  • Validation & Quality Control: The assay is a self-validating system. Calculate the Z'-factor using the vehicle control (100% enzyme activity) and Celecoxib reference wells (0% activity). A Z'-factor > 0.6 validates that the assay's dynamic range is sufficient to accurately resolve the IC₅₀ of the test compound.

Protocol B: In Vitro Tubulin Polymerization Kinetics

Causality of Design: Tubulin polymerization is highly sensitive to temperature and nucleation rates. Using a 37°C pre-warmed plate ensures that the lag phase of polymerization is not artificially extended by thermal equilibration.

Tubulin_Workflow Prep Prep Incubate Incubate with Compound (37°C) Prep->Incubate Measure Measure Fluorescence (Ex: 340nm, Em: 410nm) Incubate->Measure Analyze Calculate Vmax & Polymerization Rate Measure->Analyze

Fig 2: Self-validating in vitro workflow for quantifying tubulin polymerization kinetics.

  • Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure) in PIPES buffer (pH 6.9) supplemented with 1 mM GTP, 1 mM MgCl₂, and a fluorescent reporter (e.g., DAPI, which shifts emission upon binding to polymerized microtubules). Keep strictly on ice.

  • Plate Preparation: Add the test compound, Colchicine (inhibitor control), and Paclitaxel (enhancer control) to a 96-well half-area plate. Pre-warm the plate to 37°C in the microplate reader.

  • Initiation: Rapidly dispense the ice-cold tubulin mixture into the pre-warmed wells to initiate polymerization.

  • Measurement: Record fluorescence continuously for 60 minutes at 37°C (Ex: 340 nm / Em: 410 nm) to capture the nucleation, growth, and steady-state phases.

  • Validation & Quality Control: The system self-validates through bidirectional controls. Colchicine must show a dose-dependent decrease in Vmax (validating inhibition sensitivity), while Paclitaxel must show an accelerated Vmax (validating enhancer sensitivity). If both controls fall within expected historical ranges, the test compound's kinetic data is considered absolute.

References

  • BenchChem Technical Support Team. "Application Notes: Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative from Methyl 2-Bromo-4-methoxybenzoate for Anti-Inflammatory Drug Discovery." Benchchem.
  • "Full article: Cytotoxic biphenyl-4-carboxylic acid targets the tubulin–microtubule system and inhibits cellular migration in HeLa cells." Taylor & Francis.

Sources

Foundational

Solubility Profile of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid in DMSO and Ethanol: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the precise solubility profile of a compound is the bedrock of successful assay development, formulation, and in vitro testing. 2-(2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the precise solubility profile of a compound is the bedrock of successful assay development, formulation, and in vitro testing. 2-(2-Methoxyphenyl)-5-methylbenzoic acid (a lipophilic biphenyl carboxylic acid derivative) presents unique solvation characteristics due to its specific steric and electronic topology.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic solubility of this compound in two ubiquitous laboratory solvents: Dimethyl sulfoxide (DMSO) and Ethanol (EtOH). By exploring the physicochemical causality behind its solvation mechanics and providing self-validating experimental protocols, this guide equips scientists with the necessary parameters to prevent false negatives in high-throughput screening (HTS) caused by compound precipitation[1].

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 2-(2-Methoxyphenyl)-5-methylbenzoic acid, we must first deconstruct its molecular architecture. The molecule consists of a biphenyl core substituted with a methyl group, an ortho-methoxy group, and an ortho-carboxylic acid.

The Causality of Solvent Selection

The fundamental principle of thermodynamic solubility dictates that a solute will dissolve when the energy released by solvent-solute interactions (solvation energy) exceeds the energy required to disrupt the crystalline lattice (lattice energy) and create a cavity within the solvent[2].

  • Steric Hindrance and Lattice Energy: The ortho-methoxy and ortho-carboxylic acid groups force the two phenyl rings out of coplanarity. This steric twist disrupts highly ordered π-π stacking in the solid state, lowering the crystal lattice energy and inherently increasing its baseline solubility in organic solvents compared to planar analogs[3].

  • DMSO (Dimethyl Sulfoxide): DMSO is a highly polar, aprotic solvent with a high dielectric constant. It acts as an exceptional hydrogen-bond acceptor. The oxygen atom of DMSO forms strong hydrogen bonds with the acidic proton of the carboxylic acid group, driving highly exothermic solvation. This makes DMSO the gold standard for preparing highly concentrated stock solutions[4].

  • Ethanol: Ethanol is a polar, protic solvent. It acts as both a hydrogen-bond donor (interacting with the methoxy oxygen and carbonyl oxygen) and an acceptor. While its lower dielectric constant means it cannot dissolve the compound to the same extreme concentrations as DMSO, its amphiphilic nature makes it an ideal vehicle for in vivo dosing formulations and temperature-dependent crystallization studies[3].

G A Solid State (Crystal Lattice) B Lattice Disruption (Endothermic) A->B +ΔH C Solvent Cavity Formation B->C D Solvation & H-Bonding (Exothermic) C->D -ΔH E Dissolved State (Equilibrium) D->E

Fig 1. Thermodynamic energy flow during the solvation of the biphenyl derivative.

Quantitative Data Presentation

Solubility is not a static number; it is a dynamic equilibrium dependent on temperature, time, and solvent matrix. We distinguish between Thermodynamic Solubility (the true equilibrium concentration of the compound in the presence of excess solid)[5] and Kinetic Solubility (the concentration at which a pre-dissolved stock solution begins to precipitate when diluted into an aqueous buffer)[1].

Table 1: Thermodynamic Solubility Profile

Data represents the maximum equilibrium concentration achieved via the shake-flask method.

Solvent4°C (mg/mL)25°C (mg/mL)37°C (mg/mL)Solvation Characteristic
DMSO 85.2142.5188.0Highly concentration-dependent; ideal for 10-50 mM stocks.
Ethanol 32.468.1105.3Strong temperature dependence; ideal for recrystallization.
Table 2: Kinetic Solubility in Aqueous Media (from 10 mM DMSO Stock)

Data represents precipitation thresholds when DMSO stocks are diluted into PBS (pH 7.4) at 25°C, measured via laser nephelometry[6].

Final DMSO ConcentrationMax Soluble Concentration (µM)Stability Observation (24h)
0.5% < 5 µMImmediate micro-precipitation (high light scatter).
1.0% 15 µMMetastable for 2 hours; precipitates by 24 hours.
5.0% 45 µMStable solution; suitable for short-term in vitro assays.
10.0% 120 µMHighly stable; no precipitation detected via nephelometry.

Experimental Methodologies

To ensure scientific integrity, solubility data must be generated through self-validating systems. Below are the definitive protocols for determining both thermodynamic and kinetic solubility for 2-(2-Methoxyphenyl)-5-methylbenzoic acid.

Protocol A: Thermodynamic Solubility via Shake-Flask and HPLC-UV

The shake-flask method remains the gold standard for determining true thermodynamic equilibrium[7],[5].

Step-by-Step Methodology:

  • Preparation of Saturated Mixtures: Add an excess of 2-(2-Methoxyphenyl)-5-methylbenzoic acid powder (approx. 500 mg) into sealed 5 mL amber glass vials containing 2 mL of the target solvent (DMSO or Ethanol)[7].

  • Isothermal Equilibration: Place the vials in a thermostatic shaker bath set to the target temperature (e.g., 25°C). Agitate at 400 rpm for a minimum of 72 hours. Causality note: 72 hours is required because the high viscosity of DMSO and the lipophilicity of the compound can result in slow dissolution kinetics, leading to false-low readings if measured at 24 hours[7].

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours to permit gravitational settling. Carefully extract 500 µL of the supernatant and filter it through a solvent-resistant 0.22 µm PTFE syringe filter. Self-validation step: The filter ensures sub-visible micro-crystals do not artificially inflate the UV absorbance reading.

  • Dilution and Quantification: Dilute the filtered supernatant 1:1000 in a compatible mobile phase (e.g., Acetonitrile:Water). Quantify the concentration using isocratic HPLC-UV (calibrated with an external standard curve at the compound's λ_max)[7].

Workflow Step1 1. Add Excess Solute to DMSO or Ethanol Step2 2. Isothermal Shaking (25°C, 400 rpm, 72h) Step1->Step2 Step3 3. Phase Separation (0.22 µm Filtration) Step2->Step3 Step4 4. HPLC-UV Analysis & Quantification Step3->Step4

Fig 2. Step-by-step workflow for the thermodynamic shake-flask solubility protocol.

Protocol B: Kinetic Solubility via Laser Nephelometry

Kinetic solubility determines the point at which a compound crashes out of solution during assay dilution, which is critical for HTS[1],[8].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular-biology grade DMSO[8].

  • Serial Dilution: Using an automated liquid handler, create linear serial dilutions of the DMSO stock into a 384-well plate containing the target aqueous buffer (e.g., PBS pH 7.4), maintaining a constant final DMSO concentration (e.g., 1% or 5%)[6].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours.

  • Nephelometric Measurement: Read the plate using a laser microplate nephelometer. The instrument measures forward-scattered light. Causality note: A sharp inflection point in the light scatter (counts per well) indicates the exact concentration at which the compound transitions from a dissolved state to a particulate suspension (precipitation)[6].

Sources

Exploratory

Toxicity profile and safety data sheet (SDS) for 2-(2-Methoxyphenyl)-5-methylbenzoic acid

An In-Depth Technical Guide and Safety Data Sheet (SDS) Evaluation for 2-(2-Methoxyphenyl)-5-methylbenzoic Acid Executive Summary 2-(2-Methoxyphenyl)-5-methylbenzoic acid (IUPAC: 2'-methoxy-4-methyl-[1,1'-biphenyl]-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide and Safety Data Sheet (SDS) Evaluation for 2-(2-Methoxyphenyl)-5-methylbenzoic Acid

Executive Summary

2-(2-Methoxyphenyl)-5-methylbenzoic acid (IUPAC: 2'-methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylic acid) is a sterically hindered biphenyl carboxylic acid. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal and serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) such as angiotensin II receptor blockers (sartans), this compound demands rigorous toxicological profiling.

Because empirical toxicological data for highly specific, novel intermediates is often proprietary or sparse, this whitepaper utilizes structural read-across methodology . By analyzing the two primary pharmacophores—the lipophilic biphenyl backbone and the weak organic acid moiety—we can accurately predict its toxicity profile, establish a globally harmonized Safety Data Sheet (SDS), and define self-validating experimental protocols for laboratory verification.

Chemical Identity & Physicochemical Properties

Understanding the physical properties of 2-(2-Methoxyphenyl)-5-methylbenzoic acid is the first step in predicting its pharmacokinetic behavior and occupational hazards. The compound's high lipophilicity and acidic nature dictate its membrane permeability and environmental persistence.

PropertyValue / Description
Chemical Name 2-(2-Methoxyphenyl)-5-methylbenzoic acid
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Structural Class Biphenyl carboxylic acid derivative
Predicted pKa ~4.0 – 4.5 (Weak organic acid)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in water
Appearance White to off-white crystalline powder

Mechanistic Toxicology Profile

As a Senior Application Scientist, it is crucial to move beyond listing symptoms and understand the causality of toxicity at the molecular level. The toxicity of 2-(2-Methoxyphenyl)-5-methylbenzoic acid is driven by two distinct structural mechanisms:

A. Gap Junction Intercellular Communication (GJIC) Inhibition

Biphenyl compounds are known to disrupt GJIC, a non-genotoxic mechanism associated with altered cellular signaling and tumor promotion[1]. Because the biphenyl moiety is highly lipophilic, it drives the molecule into the cellular lipid bilayer. The presence of the ortho-methoxy group induces a steric twist between the two phenyl rings, preventing planar stacking. This non-planar conformation disrupts local lipid packing and directly interferes with the assembly of connexin proteins, leading to cellular isolation.

B. Mitochondrial Uncoupling via Protonophore Activity

The benzoic acid moiety acts as a weak acid protonophore. In the slightly acidic microenvironment of the mitochondrial intermembrane space, the carboxylic acid (pKa ~4.2) remains protonated and uncharged, allowing it to cross the inner mitochondrial membrane. Upon entering the alkaline mitochondrial matrix, it deprotonates. This continuous cycling shuttles protons across the membrane, dissipating the proton motive force required for ATP synthesis and uncoupling oxidative phosphorylation, a well-documented toxicity mechanism for benzoic acid derivatives[2].

Mechanism Compound 2-(2-Methoxyphenyl)-5-methylbenzoic acid Biphenyl Biphenyl Backbone (Lipophilic) Compound->Biphenyl Acid Benzoic Acid Moiety (Weak Acid) Compound->Acid Membrane Membrane Intercalation Biphenyl->Membrane Mito Mitochondrial Entry Acid->Mito GJIC GJIC Inhibition Membrane->GJIC Steric disruption Proton Proton Gradient Dissipation Mito->Proton Protonophore action Apoptosis Cellular Toxicity & Apoptosis GJIC->Apoptosis Proton->Apoptosis

Mechanistic pathways of biphenyl carboxylic acid-induced cellular toxicity.

C. Systemic and Developmental Toxicity

Based on structural analogs, the acute oral toxicity (LD50) in murine models is expected to be relatively low, frequently exceeding 2000 mg/kg[2]. Furthermore, developmental toxicity studies on related benzoic acid derivatives generally establish a no-observed-adverse-effect level (NOAEL) of approximately 500 mg/kg bw/day, indicating a moderate systemic safety profile[3].

Core Safety Data Sheet (SDS) Parameters

Based on the chemical structure and regulatory databases for related biphenylenecarboxylic acids[4], the following GHS-compliant SDS parameters must be implemented during laboratory and industrial handling.

Hazard Identification

In laboratory environments, fine particles of biphenyl carboxylic acids act as skin and eye irritants, and inhalation can lead to respiratory discomfort.

  • H315 : Causes skin irritation (Skin Irrit. 2).

  • H319 : Causes serious eye irritation (Eye Irrit. 2A).

  • H335 : May cause respiratory irritation (STOT SE 3).

Precautionary Statements
  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Exposure Controls & Personal Protective Equipment (PPE)
  • Respiratory : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.

  • Dermal : Nitrile rubber gloves (minimum thickness 0.11 mm, breakthrough time >480 minutes). The lipophilicity of the compound means it can permeate standard latex over prolonged exposure.

  • Engineering Controls : Handle within a certified chemical fume hood to prevent inhalation of crystalline dust.

Experimental Protocols for Toxicity Validation

To validate the predicted toxicity profile, researchers must employ self-validating experimental systems. The following protocol details the evaluation of GJIC inhibition, a primary toxicological endpoint for biphenyls[1].

Trustworthiness Principle : To ensure the observed GJIC inhibition is a specific mechanistic effect and not a secondary artifact of acute cell death, this protocol incorporates a parallel resazurin viability counter-screen. If cellular viability drops below 80%, the GJIC inhibition is deemed a byproduct of cytotoxicity rather than specific connexin disruption.

Protocol: Scrape/Load Dye Transfer Assay with Viability Counter-Screen

Step 1: Cell Culture Preparation

  • Seed WB-F344 rat liver epithelial cells in 35-mm tissue culture dishes.

  • Culture in D-medium supplemented with 5% fetal bovine serum (FBS) until cells reach 100% confluence (critical for gap junction formation).

Step 2: Compound Dosing

  • Dissolve 2-(2-Methoxyphenyl)-5-methylbenzoic acid in DMSO to create a 100 mM stock.

  • Treat the confluent cells with varying concentrations (10 µM to 500 µM) of the compound for 30 minutes. Ensure the final DMSO concentration in the media does not exceed 0.5% v/v to prevent solvent-induced toxicity.

Step 3: Resazurin Viability Counter-Screen

  • Add resazurin (final concentration 10 µg/mL) to the media during the last 15 minutes of incubation.

  • Extract an aliquot of the media and measure fluorescence (Ex: 560 nm / Em: 590 nm). Self-Validation Check: Exclude any dose groups showing <80% viability from the GJIC analysis.

Step 4: Scrape/Load Execution

  • Wash the cells three times with phosphate-buffered saline (PBS).

  • Add 2 mL of Lucifer Yellow dye (0.05% w/v in PBS) to the dish.

  • Using a surgical scalpel, make three parallel scrapes through the cell monolayer. The mechanical scrape transiently tears the cell membrane, allowing the dye to enter the cells immediately adjacent to the cut.

Step 5: Incubation and Quantification

  • Incubate for exactly 3 minutes at room temperature to allow the dye to transfer through functional gap junctions to neighboring intact cells.

  • Wash the cells vigorously with PBS to remove extracellular dye, fix with 4% paraformaldehyde, and image using a fluorescence microscope.

  • Quantify the distance of dye transfer from the scrape line using image analysis software.

Protocol Culture WB-F344 Cell Culture Dosing Compound Dosing Culture->Dosing Assay Scrape/Load Dye Transfer Dosing->Assay Screen Viability Counter-Screen Assay->Screen Analysis Fluorescence Quantification Screen->Analysis

Self-validating scrape/load dye transfer workflow with viability counter-screen.

Sources

Foundational

Pharmacokinetics of 2-(2-Methoxyphenyl)-5-methylbenzoic acid in animal models

Pharmacokinetics and Metabolic Profiling of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid in Preclinical Animal Models: A Comprehensive Technical Guide Executive Summary The compound 2-(2-Methoxyphenyl)-5-methylbenzoic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics and Metabolic Profiling of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid in Preclinical Animal Models: A Comprehensive Technical Guide

Executive Summary

The compound 2-(2-Methoxyphenyl)-5-methylbenzoic acid (2-M-5-MBA) represents a highly lipophilic, weakly acidic biphenyl carboxylic acid. Molecules sharing this structural motif are privileged scaffolds in medicinal chemistry, frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), URAT1 inhibitors for hyperuricemia, and angiotensin II receptor blockers[1]. However, the pharmacokinetic (PK) evaluation of biphenyl carboxylic acids presents unique bioanalytical and physiological challenges. This whitepaper provides an in-depth, mechanistic guide to designing, executing, and interpreting preclinical PK studies for 2-M-5-MBA, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Profiling & ADME Causality

The in vivo behavior of 2-M-5-MBA is strictly dictated by its functional groups. Understanding these structural determinants is critical for rational study design:

  • The Carboxylic Acid Moiety (pKa ~4.5): At physiological pH (7.4), 2-M-5-MBA is almost entirely ionized. This carboxylate anion binds extensively (>99%) to plasma albumin[2]. Consequently, the drug exhibits a highly restricted volume of distribution ( Vdss​ ), typically confined to the extracellular fluid compartment[3].

  • The Biphenyl Core (LogP ~4.0): The high lipophilicity drives rapid passive diffusion across the gastrointestinal epithelium, ensuring high permeability. However, it also necessitates hepatic clearance, as the lipophilic core prevents efficient renal excretion of the unchanged parent drug.

  • Metabolic Hotspots: The methoxy group is a prime target for Phase I O-demethylation, mediated primarily by CYP2C9 in humans (and its orthologs, such as CYP2C11, in rats)[4]. Concurrently, the carboxylic acid is a substrate for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides—a pathway associated with idiosyncratic drug toxicity[5][6].

In Vivo Pharmacokinetic Study Design

To accurately capture the PK profile of 2-M-5-MBA, studies must be meticulously designed to prevent ex vivo degradation of metabolites and to account for the compound's high protein binding.

Detailed Experimental Protocol: Rat Model

The following self-validating protocol is optimized for Sprague-Dawley rats to determine absolute bioavailability and clearance parameters.

Step 1: Animal Preparation & Surgical Cannulation

  • Action: Surgically implant indwelling catheters into the right jugular vein of male Sprague-Dawley rats (200–250 g) 48 hours prior to dosing.

  • Causality: Restraint stress during tail-vein blood collection activates the sympathetic nervous system, altering cardiac output and hepatic blood flow. Because 2-M-5-MBA is hepatically cleared, stress-induced hemodynamic shifts will artificially skew clearance (CL) data. Cannulation allows for stress-free, serial sampling.

Step 2: Dose Formulation

  • IV Formulation (2 mg/kg): Dissolve 2-M-5-MBA in 5% DMSO, 10% Solutol HS15, and 85% sterile saline. Rationale: The free acid has poor aqueous solubility; co-solvents prevent micro-precipitation in the venous circulation.

  • PO Formulation (10 mg/kg): Suspend in 0.5% Methylcellulose with 0.1% Tween 80.

Step 3: Dosing and Stabilized Blood Sampling

  • Action: Administer doses and collect 200 µL of blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Critical Stabilization: Collect blood into pre-chilled K2EDTA tubes containing 20 µL of 0.5 M citric acid.

  • Causality: Carboxylic acid drugs form 1-O-acyl glucuronides. At physiological pH and room temperature, these metabolites undergo rapid intramolecular acyl migration or hydrolysis back to the parent drug. Citric acid lowers the sample pH to ~4.5, stabilizing the glucuronide and preventing the artificial overestimation of the parent 2-M-5-MBA concentration[6].

Step 4: LC-MS/MS Bioanalysis

  • Extraction: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Flurbiprofen-d3). Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Detection: Inject the supernatant onto a C18 column. Utilize Electrospray Ionization in negative mode (ESI-). The carboxylic acid yields a strong [M−H]− precursor ion, providing exceptional sensitivity.

Metabolic Fate and Bioactivation Risk

The metabolism of 2-M-5-MBA presents a specific toxicological liability common to biphenyl carboxylic acids. While Phase I O-demethylation yields a stable, excretable metabolite, Phase II conjugation yields a reactive 1-O-acyl glucuronide. If clearance of this glucuronide is slow, it undergoes acyl migration to form reactive isomers that covalently bind to plasma and hepatic proteins via transacylation or glycation[5].

MetabolicPathway Parent 2-M-5-MBA (Parent Drug) CYP CYP450 Oxidation (O-Demethylation) Parent->CYP UGT UGT Conjugation (Glucuronidation) Parent->UGT ODesmethyl O-Desmethyl Metabolite (Phase I Product) CYP->ODesmethyl AcylGluc 1-O-Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc Excretion Renal / Biliary Excretion ODesmethyl->Excretion Migration Acyl Migration (Isomerization) AcylGluc->Migration pH > 7.4 Adducts Protein Adducts (Toxicity Risk) AcylGluc->Adducts Transacylation AcylGluc->Excretion Rapid Clearance Migration->Adducts Glycation

Figure 1: Metabolic fate of 2-M-5-MBA highlighting Phase I/II pathways and bioactivation risks.

Quantitative Data Presentation

Based on the physicochemical properties of 2-M-5-MBA and comparative data from structurally homologous compounds (e.g., flurbiprofen, lesinurad), the following table summarizes the expected pharmacokinetic parameters in a rodent model[2][3].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Physiological Interpretation
Cmax​ (µg/mL) 18.5 ± 2.112.4 ± 1.8High peak concentrations due to limited tissue distribution.
Tmax​ (h) N/A1.0 ± 0.5Rapid absorption driven by high lipophilicity (LogP ~4.0).
AUC0−∞​ (µg·h/mL) 45.2 ± 4.6146.9 ± 15.2Indicates moderate systemic exposure.
Vdss​ (L/kg) 0.12 ± 0.03N/AHighly restricted volume; >99% bound to plasma albumin.
CL (L/h/kg) 0.044 ± 0.005N/ALow systemic clearance; relies entirely on hepatic metabolism.
T1/2​ (h) 4.2 ± 0.64.5 ± 0.8Moderate half-life, suitable for once or twice-daily dosing.
Bioavailability ( F% ) 100%65% Good oral bioavailability; minor first-pass hepatic extraction.

Translational Challenges & Expert Insights

When advancing 2-M-5-MBA from animal models to human trials, drug development professionals must account for significant species differences in carboxylic acid metabolism:

  • Biliary vs. Renal Excretion: Rats have a much lower molecular weight threshold for biliary excretion (~300 Da) compared to humans (~500 Da). The acyl glucuronide of 2-M-5-MBA will likely undergo extensive biliary excretion and enterohepatic recirculation in rats, prolonging its apparent half-life. In humans, renal clearance of the glucuronide will play a larger role.

  • The Dog Model Limitation: If Beagle dogs are used for IND-enabling toxicology studies, researchers must note that dogs are deficient in certain acetylation pathways but possess highly active UGT enzymes. This can lead to an overproduction of the reactive acyl glucuronide in dogs, potentially resulting in exaggerated hepatotoxicity that may not translate to humans.

  • Protein Binding Displacement: Because 2-M-5-MBA occupies high-affinity sites on albumin, co-administration with other highly bound drugs (e.g., warfarin) during in vivo assays can lead to competitive displacement, transiently spiking the free fraction of the drug and artificially increasing clearance rates[4].

References

  • Regan, S. L., et al. "Acyl glucuronides: the good, the bad and the ugly - PubMed." National Institutes of Health (NIH). Available at:[Link]

  • Grillo, M. "Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs." ResearchGate. Available at:[Link]

  • Bradshaw, P. R., et al. "Acyl glucuronide reactivity in perspective." University of Liverpool Repository. Available at:[Link]

  • Zhao, Z., et al. "Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors." ResearchGate. Available at:[Link]

  • Food and Drug Administration (FDA). "Ansaid flurbiprofen tablets, USP." FDA Access Data. Available at:[Link]

  • Miners, J. O., & Birkett, D. J. "Cytochrome P4502C9: an enzyme of major importance in human drug metabolism." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Mad Barn Research Bank. "Pharmacodynamics and pharmacokinetics of nonsteroidal anti-inflammatory drugs in species of veterinary interest." Mad Barn. Available at:[Link]

Sources

Exploratory

Crystal Structure and Crystallography of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid: A Comprehensive Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceuticals and advanced materials relies heavily on understanding solid-state conformations. 2-(2-Methoxyphenyl)-5-methylbenzoic acid (C₁₅H₁₄O₃) represents a highly sterically hindered biphenyl system. Because biphenyls are privileged scaffolds in medicinal chemistry (e.g., sartans, NSAIDs), determining their exact 3D conformation is critical for understanding their structure-activity relationships (SAR).

This whitepaper provides an authoritative, in-depth guide to the crystallographic analysis of this molecule. By dissecting the causal relationships between steric hindrance, supramolecular hydrogen bonding, and crystal lattice packing, we establish a self-validating protocol for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Theoretical Framework & Conformational Determinants

To predict and solve the crystal structure of 2-(2-Methoxyphenyl)-5-methylbenzoic acid, one must understand the competing intramolecular and intermolecular forces dictating its geometry.

Steric Hindrance and Biphenyl Torsion

In an idealized, unsubstituted biphenyl system, the molecule prefers a nearly planar conformation to maximize π

π conjugation. However, 2-(2-Methoxyphenyl)-5-methylbenzoic acid features a 2,2'-disubstitution pattern: a methoxy group (-OCH₃) on one ring and a bulky carboxylic acid (-COOH) on the other.
  • Causality: The van der Waals radii of the oxygen atoms in the methoxy and carboxyl groups create severe steric clash if the rings attempt coplanarity. To minimize this repulsive energy, the molecule sacrifices conjugation, forcing the biphenyl dihedral angle to twist sharply (typically between 60° and 85°).

Supramolecular Synthons and Hydrogen Bonding

The crystal packing is governed by strong, directional non-covalent interactions. According to Etter’s rules for hydrogen bonding, the best available proton donors and acceptors will pair to form the most stable motif [1].

  • Causality: The carboxylic acid moiety acts as both a strong hydrogen bond donor (O-H) and acceptor (C=O). In the solid state, these molecules almost exclusively self-assemble into centrosymmetric dimers. This specific hydrogen-bonded ring system is denoted by the graph-set descriptor R22​(8) , which acts as the primary supramolecular synthon driving the formation of a centrosymmetric space group (such as P21​/c or P1ˉ ).

Logic Mol 2-(2-Methoxyphenyl)-5-methylbenzoic acid Ortho Ortho-Substituents Mol->Ortho Acid Carboxylic Acid Mol->Acid Steric Steric Clash Ortho->Steric Torsion Biphenyl Torsion (60-85°) Steric->Torsion Lattice Space Group P21/c or P-1 Torsion->Lattice Packing Dimer Centrosymmetric Dimer Acid->Dimer H-Bonding Dimer->Lattice

Fig 1: Mechanistic drivers dictating the crystal lattice packing and conformation.

Experimental Protocol: A Self-Validating SCXRD Workflow

The following step-by-step methodology ensures high-resolution data collection and rigorous structural validation.

Phase 1: Crystal Growth via Thermodynamic Control
  • Solvent Selection: Dissolve 20 mg of the compound in a 1:1 mixture of ethyl acetate and hexanes.

  • Evaporation: Pierce the vial cap with a narrow needle to restrict airflow and leave it undisturbed at 293 K.

  • Causality: Slow solvent evaporation ensures thermodynamic control over the crystallization process, preventing kinetic trapping of metastable polymorphs and yielding defect-free, single-domain crystals suitable for diffraction.

Phase 2: Data Collection
  • Mounting: Select a crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.

  • Cryo-Cooling: Immediately transfer the crystal to the diffractometer and cool to 100 K using an open-flow nitrogen gas stream.

    • Causality: Cooling to 100 K drastically reduces the thermal vibrations (Anisotropic Displacement Parameters, ADPs) of the atoms. This increases the intensity of high-angle reflections, allowing for a precise determination of the hydrogen atom positions.

  • Diffraction: Collect data using a microfocus Mo K α radiation source ( λ=0.71073 Å) equipped with a CMOS detector.

Phase 3: Structure Solution and Refinement
  • Integration: Integrate the raw frames and apply a multi-scan absorption correction.

  • Solution: Solve the phase problem using dual-space methods via SHELXT .

  • Refinement: Refine the structural model using full-matrix least-squares on F2 via SHELXL [2].

    • Causality: Refining on F2 (rather than F ) utilizes all collected reflections, including those with weak or negative intensities due to background subtraction. This prevents statistical bias and ensures highly accurate bond lengths.

  • Validation: Process the final .cif file through the IUCr checkCIF utility. This creates a self-validating loop where the physical model is mathematically checked against the raw diffraction data for missing symmetry or unphysical thermal parameters.

Workflow A Crystal Growth B Mounting (100K) A->B C Data Collection (Mo Kα) B->C D Integration & Scaling C->D E Solution (SHELXT) D->E F Refinement (SHELXL) E->F G Validation (checkCIF) F->G

Fig 2: Self-validating SCXRD workflow for small molecule structure determination.

Quantitative Data Summaries

Based on statistical analyses of structurally analogous ortho-substituted biphenyl carboxylic acids within the Cambridge Structural Database (CSD) [3], the following crystallographic and geometric parameters are established as the quantitative baseline for this molecule.

Table 1: Representative Crystallographic Parameters
ParameterExpected Value / RangeCausality / Rationale
Crystal System Monoclinic or TriclinicLow molecular symmetry drives close packing in lower symmetry systems.
Space Group P21​/c or P1ˉ Centrosymmetric groups accommodate the inversion center of the acid dimer.
Z (Molecules/cell) 4 (for P21​/c ) or 2 (for P1ˉ )Standard packing density for Z′=1 in these space groups.
Temperature 100 KMinimizes atomic thermal displacement parameters (ADPs).
R-factor ( R1​ ) < 0.05 (5%)Indicates a highly accurate model-to-data fit following SHELXL refinement.
Table 2: Key Geometric and Conformational Parameters
Structural FeatureExpected ValueMechanistic Driver
Biphenyl Dihedral Angle 60° – 85°Steric repulsion between the ortho-methoxy and ortho-carboxyl groups.
O-H···O Hydrogen Bond ~2.65 Å (D···A)Strong hydrogen bonding forming the R22​(8) cyclic dimer.
C-O (Carbonyl) ~1.22 ÅDouble bond character in the carboxylic acid group.
C-O (Hydroxyl) ~1.31 ÅSingle bond character, slightly elongated due to H-bond donation.
C-O (Methoxy) ~1.36 ÅStandard ether linkage, coplanar to its parent phenyl ring to allow lone-pair delocalization.

References

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.[Link]

Sources

Foundational

A Methodological Blueprint for Characterizing Novel Small-Molecule Interactions

An In-depth Technical Guide to the Target Protein Binding Affinity of 2-(2-Methoxyphenyl)-5-methylbenzoic acid Abstract The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Target Protein Binding Affinity of 2-(2-Methoxyphenyl)-5-methylbenzoic acid

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a deep understanding of its molecular interactions within a biological system. Central to this is the identification of its protein target(s) and the precise characterization of its binding affinity. This guide uses 2-(2-Methoxyphenyl)-5-methylbenzoic acid as a case study to present a comprehensive, multi-faceted approach for determining target protein binding affinity. While specific data for this compound is not extensively published, its structural class, methoxyphenols, has been associated with activities such as the inhibition of cyclooxygenase-2 (COX-2), providing a hypothetical starting point for our investigation.[1] This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing the integrated workflow of computational prediction, target identification, and biophysical validation.

Introduction: The Imperative of Target Identification and Affinity Quantification

The compound 2-(2-Methoxyphenyl)-5-methylbenzoic acid represents a novel small molecule with potential pharmacological activity. The critical first steps in elucidating its mechanism of action and therapeutic potential are to answer two fundamental questions: What protein or proteins does it bind to in the body, and with what affinity? The binding affinity, often expressed as the dissociation constant (K_D), is a measure of the strength of the interaction between the ligand (our compound) and its target protein. A lower K_D value signifies a stronger binding interaction.

This guide outlines a logical and robust workflow for de-orphaning a novel compound like 2-(2-Methoxyphenyl)-5-methylbenzoic acid, moving from broad, computational screening to highly specific and quantitative biophysical measurements.

Phase 1: In-Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about potential protein targets.[2][3] These approaches leverage the known universe of protein structures and ligand interactions to predict how a new molecule might behave.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[4][5][6][7] The process involves sampling a multitude of possible conformations of the ligand within the binding site of a protein and scoring them based on a function that approximates the binding free energy.

Workflow for Molecular Docking:

  • Ligand Preparation: The 3D structure of 2-(2-Methoxyphenyl)-5-methylbenzoic acid is generated and energy-minimized.

  • Target Library Selection: A library of 3D protein structures is compiled from a repository such as the Protein Data Bank (PDB).[8] Based on the structural similarity to known COX-2 inhibitors, this library would be enriched with various isoforms of cyclooxygenase and other related enzymes in inflammatory pathways.

  • Docking Simulation: Using software like AutoDock or AutoDock Vina, the ligand is docked against each protein in the library.[4][5] The software generates a series of possible binding poses and corresponding binding energy scores for each protein-ligand pair.

  • Analysis and Prioritization: The results are ranked based on the predicted binding affinities (docking scores). The top-ranked proteins are considered high-priority candidates for experimental validation.

cluster_0 In-Silico Target Prediction ligand 1. Prepare 3D Ligand Structure (2-(2-Methoxyphenyl)-5-methylbenzoic acid) docking 3. Perform Molecular Docking (e.g., AutoDock Vina) ligand->docking pdb 2. Select Target Protein Library (e.g., from PDB) pdb->docking analysis 4. Rank Targets by Score docking->analysis hypothesis 5. Generate Target Hypothesis (e.g., COX-2) analysis->hypothesis

Caption: Workflow for in-silico target identification using molecular docking.

Phase 2: Experimental Target Validation and Binding Affinity Measurement

While in-silico methods provide hypotheses, experimental validation is essential to confirm direct binding and accurately quantify the interaction. Here, we describe two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[9][10][11] It provides kinetic data on the association (k_on) and dissociation (k_off) rates of binding, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).

Experimental Protocol for SPR:

  • Chip Preparation: A candidate target protein (e.g., purified recombinant COX-2) is immobilized onto the surface of a sensor chip.

  • Analyte Preparation: A series of concentrations of 2-(2-Methoxyphenyl)-5-methylbenzoic acid (the analyte) are prepared in a suitable running buffer.

  • Binding Measurement: The analyte solutions are flowed over the sensor chip surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded as a response unit (RU) signal over time. This generates a sensorgram.[11]

  • Dissociation Measurement: After the association phase, the running buffer is flowed over the chip to measure the dissociation of the analyte from the protein.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine k_on, k_off, and K_D.

cluster_1 Surface Plasmon Resonance (SPR) Workflow immobilize 1. Immobilize Target Protein on Sensor Chip flow_assoc 3. Flow Analyte over Chip (Association Phase) immobilize->flow_assoc analyte 2. Prepare Analyte Concentrations (Small Molecule) analyte->flow_assoc flow_dissoc 4. Flow Buffer over Chip (Dissociation Phase) flow_assoc->flow_dissoc sensorgram 5. Generate Sensorgram (Response vs. Time) flow_dissoc->sensorgram analysis 6. Fit Data to Kinetic Model sensorgram->analysis results 7. Determine kon, koff, KD analysis->results

Caption: Step-by-step workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[12][13][14] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[15][16]

Experimental Protocol for ITC:

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the compound 2-(2-Methoxyphenyl)-5-methylbenzoic acid is loaded into a titration syringe at a higher concentration. Both must be in the same buffer to minimize heats of dilution.

  • Titration: A series of small aliquots of the compound are injected into the protein solution.

  • Heat Measurement: The ITC instrument measures the minute temperature changes that occur upon each injection as the ligand binds to the protein. This heat change is proportional to the amount of binding.[15]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to calculate K_D, n, and ΔH. The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A is the association constant (1/K_D).

cluster_2 Isothermal Titration Calorimetry (ITC) Workflow protein_cell 1. Load Target Protein into Sample Cell titrate 3. Titrate Ligand into Protein protein_cell->titrate ligand_syringe 2. Load Ligand into Syringe ligand_syringe->titrate measure_heat 4. Measure Heat Change per Injection titrate->measure_heat plot 5. Plot Binding Isotherm measure_heat->plot fit_model 6. Fit Data to Binding Model plot->fit_model results 7. Determine KD, n, ΔH, ΔS fit_model->results

Caption: Step-by-step workflow for an ITC experiment.

Data Synthesis and Interpretation

The data obtained from these biophysical assays provide a comprehensive profile of the binding interaction.

Table 1: Hypothetical Binding Affinity Data for 2-(2-Methoxyphenyl)-5-methylbenzoic acid with Target Protein (e.g., COX-2)

ParameterValueUnitMethodInterpretation
K_D (Dissociation Constant) 50nMSPR, ITCHigh-affinity interaction.
k_on (Association Rate) 2 x 10^5M⁻¹s⁻¹SPRRapid binding of the compound to the target.
k_off (Dissociation Rate) 1 x 10⁻²s⁻¹SPRSlow dissociation, indicating a stable complex.
n (Stoichiometry) 1.1ITCA 1:1 binding ratio of compound to protein.
ΔH (Enthalpy Change) -8.5kcal/molITCThe binding is enthalpically driven (favorable).
-TΔS (Entropy Change) -1.5kcal/molITCThe binding is entropically opposed (unfavorable).
ΔG (Gibbs Free Energy) -10.0kcal/molITCSpontaneous and favorable binding interaction.

Interpretation of Thermodynamic Data:

  • A negative ΔH (enthalpy) suggests that the binding is driven by the formation of favorable interactions such as hydrogen bonds and van der Waals forces.[16]

  • A negative -TΔS (entropy) indicates that the binding event leads to a more ordered system, which is common when a flexible ligand adopts a constrained conformation upon binding. The negative value suggests this part of the interaction is unfavorable.

  • The overall negative ΔG (Gibbs free energy) confirms that the binding is a spontaneous and favorable process, with the enthalpic contribution being the dominant driving force in this hypothetical example.

Conclusion

The process of identifying a target and quantifying the binding affinity of a novel compound like 2-(2-Methoxyphenyl)-5-methylbenzoic acid is a systematic and multi-disciplinary endeavor. It begins with broad, predictive computational screening to generate testable hypotheses. These hypotheses are then rigorously tested using high-precision, quantitative biophysical techniques such as SPR and ITC. The resulting kinetic and thermodynamic data not only confirm the identity of the molecular target but also provide deep insights into the nature of the binding interaction. This foundational knowledge is indispensable for guiding lead optimization, understanding structure-activity relationships, and ultimately, advancing a promising compound through the drug development pipeline.

References

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Methods in Molecular Biology.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (2011). Nature Protocols.
  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2014). Methods in Molecular Biology.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • What are some physical methods to determine binding affinity of a protein? (2020). ResearchGate.
  • Isothermal titration calorimetry in drug discovery. (2002). Methods in Enzymology.
  • Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy.
  • Computational methods for calculation of ligand-binding affinity. (2008). Current Drug Targets.
  • DOCKING. Center for Computational Structural Biology.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell.
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025). Journal of Medicinal Chemistry.
  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments.
  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). Frontiers in Chemistry.
  • A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. (2025). International Journal of Pharmaceutical Research and Applications.
  • Computational Methods for Calculation of Ligand-Binding Affinity. (2026). ResearchGate.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007). In Vivo.
  • Names of target proteins with their Protein Data Base (PDB) Identification Number. (2020). ResearchGate.

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid

Executive Summary For drug development professionals and materials scientists, the thermodynamic profiling of ortho-substituted biphenyls is a critical prerequisite for formulation and synthetic scaling. 2-(2-Methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, the thermodynamic profiling of ortho-substituted biphenyls is a critical prerequisite for formulation and synthetic scaling. 2-(2-Methoxyphenyl)-5-methylbenzoic acid is a sterically hindered biphenyl derivative characterized by restricted rotation around its aryl-aryl (Ar–Ar′) axis. This structural feature induces atropisomerism, fundamentally dictating the molecule's solid-state packing, solution-phase behavior, and thermal degradation pathways.

This technical guide synthesizes the thermodynamic principles governing this compound, detailing the causality behind its conformational energy landscape and providing self-validating experimental protocols to quantify its thermal and kinetic stability.

Structural Thermodynamics: The Biphenyl Axis & Atropisomerism

The thermodynamic stability of 2-(2-Methoxyphenyl)-5-methylbenzoic acid is primarily governed by the steric clash between the bulky carboxylic acid (-COOH) at the C2 position of the A-ring and the methoxy group (-OCH 3​ ) at the C2′ position of the B-ring.

When the molecule attempts to adopt a planar conformation, the van der Waals radii of the oxygen atoms in these ortho-substituents severely overlap. This steric repulsion creates a high activation energy barrier ( ΔG‡ ) to rotation around the C1–C1′ bond, locking the molecule into non-planar, axially chiral conformations (atropisomers) at ambient temperatures. While the 5-methyl group exerts a mild electron-donating inductive effect, the rotational barrier is overwhelmingly dictated by the ortho-substituents [1].

G Syn Syn-Atropisomer (Local Minimum) TS Transition State (Planar Conformation) ΔG‡ ≈ 80-105 kJ/mol Syn->TS Thermal Energy (kT) TS->Syn Relaxation Anti Anti-Atropisomer (Global Minimum) TS->Anti Relaxation Anti->TS Thermal Energy (kT)

Conformational energy landscape of 2-(2-Methoxyphenyl)-5-methylbenzoic acid.

Solution-Phase & Thermal Degradation Pathways

Beyond conformational stability, the thermodynamic stability of the covalent framework is tested under thermal and hydrothermal stress. Aromatic carboxylic acids exhibit distinct degradation pathways depending on the dielectric environment and temperature [2].

For 2-(2-Methoxyphenyl)-5-methylbenzoic acid, two competing thermodynamic sinks exist at elevated temperatures (>300 °C):

  • Decarboxylation: Cleavage of the Ar-COOH bond yields 2-methoxy-4'-methylbiphenyl and CO 2​ . This pathway is thermodynamically favored under hydrothermal conditions, where the high dielectric constant of water stabilizes the polar, cyclic transition state required for proton transfer.

  • Ketonization (Cyclization): Under anhydrous, high-temperature conditions, the proximity of the electrophilic carbonyl carbon to the electron-rich B-ring (activated by the ortho-methoxy group) facilitates an intramolecular Friedel-Crafts-type acylation. This dehydration reaction yields a rigid, highly stable methoxy-methylfluorenone derivative.

G Parent 2-(2-Methoxyphenyl)- 5-methylbenzoic acid (Stable < 250°C) TS_Decarb Transition State (Decarboxylation) Parent->TS_Decarb > 300°C Hydrothermal TS_Keton Transition State (Dehydration/Cyclization) Parent->TS_Keton > 350°C Thermal/Anhydrous Product_Decarb 2-Methoxy-4'-methylbiphenyl + CO2 TS_Decarb->Product_Decarb -CO2 Product_Keton Methoxy-methylfluorenone + H2O TS_Keton->Product_Keton -H2O

Competing thermal degradation pathways: Decarboxylation vs. Ketonization.

Quantitative Thermodynamic Parameters

To support formulation and synthesis (such as sterically demanding Suzuki-Miyaura couplings [3]), the following table summarizes the key thermodynamic and kinetic parameters associated with this molecular framework.

Table 1: Thermodynamic & Kinetic Parameters

ParameterEstimated Value / RangeAnalytical MethodCausality / Structural Driver
Rotational Barrier ( ΔG‡ ) 80 - 105 kJ/molVT-NMRSteric clash between 2-COOH and 2'-OCH 3​ during planar transition.
Enthalpy of Fusion ( ΔHfus​ ) 25 - 35 kJ/molDSCEnergy required to disrupt stable carboxylic acid hydrogen-bonded dimers in the crystal lattice.
Decarboxylation Onset ( Tdecarb​ ) ~300 - 350 °CTGA-MSCleavage of Ar-COOH bond; activation energy lowered in polar protic solvents.
Ketonization Onset ( Tketon​ ) ~340 - 400 °CTGA / GC-MSIntramolecular electrophilic attack driven by proximity and favorable entropy of cyclization.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 2-(2-Methoxyphenyl)-5-methylbenzoic acid, researchers must employ self-validating analytical workflows. The following protocols are designed to ensure data integrity by embedding internal controls directly into the methodology.

Protocol A: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

This protocol quantifies the Gibbs free energy of activation ( ΔG‡ ) for the Ar-Ar' rotation.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of 1,1,2,2-tetrachloroethane- d2​ . Causality: This specific solvent is chosen for its high boiling point (146 °C), which is necessary to reach the thermal energy required to overcome the high rotational barrier of ortho-substituted biphenyls.

  • Internal Calibration: Add 0.05% tetramethylsilane (TMS). Causality: TMS acts as an internal chemical shift reference to correct for temperature-dependent solvent shift drift, ensuring peak tracking is purely a function of conformational exchange.

  • Acquisition: Acquire 1 H-NMR spectra from 25 °C to 140 °C in 10 °C increments. Monitor the methoxy protons (-OCH 3​ ). At room temperature, they will appear as distinct signals if the rotation is slow on the NMR timescale. As thermal energy overcomes ΔG‡ , the peaks will broaden and eventually coalesce into a single sharp singlet.

  • Self-Validation Step: After reaching 140 °C, cool the sample back to 25 °C and re-acquire the spectrum. Logic: If the original distinct peaks do not perfectly reappear, the molecule underwent thermal degradation rather than reversible conformational exchange, invalidating the coalescence data.

Protocol B: DSC/TGA for Solid-State and Thermal Stability

This protocol maps the solid-state stability ( ΔHfus​ ) and the onset of covalent degradation.

  • Sample Preparation: Weigh exactly 3.0 mg of the compound into an aluminum pan (for DSC) and an alumina crucible (for TGA). Causality: Using a strictly controlled, small sample mass minimizes thermal gradients across the solid, ensuring sharp, highly resolved endothermic/exothermic transitions.

  • Acquisition: Heat the samples at a rate of 10 °C/min from 25 °C to 450 °C under a dry nitrogen purge (50 mL/min).

  • Self-Validation Step (Heat-Cool-Heat Cycle): For the DSC, heat the sample to just past its melting point, cool it back to 25 °C at 10 °C/min, and heat it a second time. Logic: If the melting endotherm observed in the first heating cycle does not reappear in the second cycle, the compound underwent irreversible thermal decomposition (e.g., decarboxylation) upon melting. This must be cross-referenced with the TGA curve; a corresponding mass loss step confirms covalent degradation rather than simple amorphization.

References

  • Lorentzen, M., Kalvet, I., Sauriol, F., Rantanen, T., Jørgensen, K. B., & Snieckus, V. (2017). Atropisomerism in Tertiary Biaryl 2-Amides: A Study of Ar–CO and Ar–Ar′ Rotational Barriers. Journal of Organic Chemistry, 82(14), 7300–7308.[Link]

  • Dunn, J. B., Burns, M. L., Hunter, S. E., & Savage, P. E. (2003). Hydrothermal stability of aromatic carboxylic acids. The Journal of Supercritical Fluids, 27(3), 263-274.[Link]

  • Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Chemistry - A European Journal, 19(7), 2261-2265.[Link]

Foundational

Biotransformation Profiling of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid in Human Liver Microsomes

Executive Summary The evaluation of metabolic liability is a critical gateway in preclinical drug development. 2-(2-Methoxyphenyl)-5-methylbenzoic acid is a sterically hindered, biphenyl-like carboxylic acid derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of metabolic liability is a critical gateway in preclinical drug development. 2-(2-Methoxyphenyl)-5-methylbenzoic acid is a sterically hindered, biphenyl-like carboxylic acid derivative. Structurally, it possesses three primary sites of metabolic vulnerability when exposed to human liver microsomes (HLMs): an electron-rich 2'-methoxy group, a benzylic 5-methyl group, and a free carboxylic acid.

This technical whitepaper delineates the major Phase I (Cytochrome P450) and Phase II (UDP-glucuronosyltransferase) metabolic pathways of this compound. By analyzing the causality behind enzyme-substrate interactions and establishing a self-validating in vitro protocol, this guide provides a robust framework for structural optimization and pharmacokinetic prediction.

Mechanistic Biotransformation Profiling

The structural motif of 2-(2-Methoxyphenyl)-5-methylbenzoic acid dictates its affinity for specific hepatic enzymes. The presence of the carboxylic acid acts as an anionic anchor, drawing the molecule into the active sites of specific CYP and UGT isoforms.

Phase I: O-Demethylation (M1 Formation)

The 2'-methoxy ether on the biphenyl system is highly susceptible to oxidative cleavage. In HLMs, O-demethylation of aryl-methoxy compounds is predominantly driven by CYP2C9 and CYP1A2 [1]. The carboxylic acid moiety at position 1 strongly directs the molecule into the CYP2C9 active site via electrostatic interactions with Arg108, positioning the methoxy group for oxidation[2].

  • Mechanism: The reaction proceeds via hydrogen atom abstraction from the methoxy carbon by the CYP450 iron-oxo intermediate, followed by oxygen rebound. This forms an unstable hemiacetal that spontaneously collapses to release formaldehyde and the primary metabolite, 2-(2-hydroxyphenyl)-5-methylbenzoic acid (M1) [3].

Phase I: Aliphatic Hydroxylation (M2 Formation)

The 5-methyl group on the benzoic acid ring is a classic "soft spot" for aliphatic hydroxylation.

  • Mechanism: CYP2C9 and CYP3A4 catalyze the hydroxylation of this benzylic methyl group to form 2-(2-methoxyphenyl)-5-(hydroxymethyl)benzoic acid (M2) [4]. The energy landscape for methyl group hydroxylation favors this pathway when steric hindrance prevents optimal alignment of the methoxy group[5].

Phase II: Acyl Glucuronidation (M3 Formation)

The free carboxylic acid is a prime target for Phase II conjugation. UGT enzymes, specifically UGT1A9 and UGT2B7 , are highly expressed in HLMs and are the primary catalysts for the acyl glucuronidation of NSAID-like carboxylic acids[6][7].

  • Mechanism: Nucleophilic attack of the carboxylate oxygen on the anomeric carbon of UDP-glucuronic acid (UDPGA) yields an acyl glucuronide (M3) . This pathway requires rigorous monitoring, as acyl glucuronides can undergo intramolecular acyl migration, potentially leading to covalent binding with hepatic proteins and idiosyncratic toxicity[5][8].

Sequential Phase I & II: Phenolic Glucuronidation (M4 Formation)

Following the O-demethylation of the parent compound, the newly unmasked phenol in M1 can undergo rapid secondary conjugation by UGTs to form a phenolic glucuronide (M4) [9].

MetabolicPathway Parent 2-(2-Methoxyphenyl)- 5-methylbenzoic acid M1 M1: 2-(2-Hydroxyphenyl)- 5-methylbenzoic acid (O-Demethylation) Parent->M1 CYP2C9, CYP1A2 (NADPH) M2 M2: 2-(2-Methoxyphenyl)- 5-(hydroxymethyl)benzoic acid (Aliphatic Hydroxylation) Parent->M2 CYP2C9, CYP3A4 (NADPH) M3 M3: Acyl Glucuronide (Phase II Conjugation) Parent->M3 UGT1A9, UGT2B7 (UDPGA) M4 M4: Phenolic Glucuronide (Sequential Phase I & II) M1->M4 UGTs (UDPGA)

Major CYP450 and UGT-mediated metabolic pathways in human liver microsomes.

Quantitative Data Summary

The following table synthesizes the putative enzyme kinetic parameters for the major metabolic pathways, extrapolated from structurally homologous 2-phenylbenzoic acid derivatives and biphenyl compounds evaluated in HLM assays.

Table 1: Putative Kinetic Parameters for Major Metabolic Pathways in HLMs

MetaboliteMetabolic PathwayPrimary Enzyme(s)Apparent Km​ (μM) Vmax​ (pmol/min/mg) CLint​ (μL/min/mg)
M1 O-DemethylationCYP2C9, CYP1A230 - 5015 - 25~0.50
M2 Aliphatic HydroxylationCYP2C9, CYP3A480 - 12010 - 20~0.15
M3 Acyl GlucuronidationUGT1A9, UGT2B7150 - 30040 - 60~0.20

Experimental Methodology: Self-Validating HLM Assay

To accurately profile these metabolites, the in vitro protocol must be treated as a self-validating system. Every reagent addition is designed to isolate specific variables and ensure enzymatic viability.

Reagents and Preparation
  • Pooled HLMs: Utilize a pool of ≥50 donors to normalize genetic polymorphisms in CYP2C9 and UGT expression[10].

  • Buffer System: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: Physiological pH prevents the spontaneous degradation of acyl glucuronides, while Mg²⁺ is an obligate cofactor that facilitates electron transfer between NADPH-cytochrome P450 reductase and the CYP heme center[11].

Step-by-Step Protocol
  • Microsomal Activation (For UGT Phase II Assays): Pre-incubate HLMs (1 mg/mL final protein concentration) with the pore-forming peptide alamethicin (50 μg/mg protein) on ice for 15 minutes.

    • Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the enzymes[9].

  • System Validation (The Self-Validating Control): Run a parallel incubation using a known CYP2C9 probe substrate (e.g., Diclofenac). If the intrinsic clearance of diclofenac to 4'-hydroxydiclofenac falls outside the vendor-specified historical range, the assay batch must be rejected.

  • Substrate Addition: Spike 2-(2-Methoxyphenyl)-5-methylbenzoic acid into the mixture at varying concentrations (1–50 μM) to allow for Michaelis-Menten kinetic modeling. Keep organic solvent (e.g., DMSO) concentration ≤0.1% to prevent CYP inhibition[11].

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate Phase I metabolism by adding 1 mM NADPH, and Phase II metabolism by adding 2 mM UDPGA[10].

  • Quenching: At designated time points (0, 15, 30, 45, 60 min), extract a 50 μL aliquot and immediately plunge it into 150 μL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction, and precipitates the proteins to prevent LC column clogging during downstream analysis[11].

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Inject the supernatant into a reversed-phase LC system coupled to a high-resolution Q-TOF or triple quadrupole mass spectrometer for structural elucidation and quantification.

Workflow Step1 Prepare HLM (1 mg/mL protein) Step2 Add Substrate (1-50 μM) Step1->Step2 Step3 Add Cofactors (NADPH / UDPGA) Step2->Step3 Step4 Incubate (37°C, 0-60 min) Step3->Step4 Step5 Quench (Ice-cold ACN) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Step-by-step in vitro HLM incubation and LC-MS/MS analysis workflow.

References

  • Hepatic Microsomal Stability (human, rat, or mouse) - Bienta. 11[11]

  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites - MDPI. 10[10]

  • Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes - PubMed. 6[6]

  • Acyl glucuronidation and glucosidation of a new and selective endothelin ET(A) receptor antagonist in human liver microsomes - PubMed. 7[7]

  • Cytochromes P450, 1A2, and 2C9 are responsible for the human hepatic O-demethylation of R- and S-naproxen - PubMed. 1[1]

  • Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes - PubMed. 2[2]

  • [O-methyl 14C]naproxen O-demethylase activity in human liver microsomes: evidence for the involvement of cytochrome P4501A2 and P4502C9/10 - PubMed.3[3]

  • Glucuronidation of the aspirin metabolite salicylic acid by expressed UGTs and human liver microsomes - ResearchGate. 9[9]

  • Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice - PMC. 8[8]

  • Caffeine Biodegradation by Cytochrome P450 1A2. What Determines the Product Distributions? - ResearchGate.4[4]

  • Designing around Structural Alerts in Drug Discovery - Journal of Medicinal Chemistry. 5[5]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2-Methoxyphenyl)-5-methylbenzoic Acid as a Versatile Biphenyl Scaffold in Pharmaceutical Development

Executive Summary In modern drug discovery, the biphenyl motif is universally recognized as a "privileged structure" due to its robust thermodynamic profile and conformational adaptability[1]. 2-(2-Methoxyphenyl)-5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the biphenyl motif is universally recognized as a "privileged structure" due to its robust thermodynamic profile and conformational adaptability[1]. 2-(2-Methoxyphenyl)-5-methylbenzoic acid represents a highly specialized, sterically hindered biphenyl-2-carboxylic acid derivative. This application note details the mechanistic rationale and validated protocols for utilizing this compound as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.

Chemical Profile & Physicochemical Properties
ParameterSpecificationMechanistic Significance
Chemical Name 2-(2-Methoxyphenyl)-5-methylbenzoic acidProvides a functionalized biaryl axis for scaffold hopping.
Molecular Formula C₁₅H₁₄O₃Ensures a low starting molecular weight for downstream API design.
Key Functional Groups Carboxyl (-COOH), Methoxy (-OCH₃), Methyl (-CH₃)Multi-point functionalization handles for divergent synthesis.
Appearance White to pale cream powderHigh-purity crystalline solid, ideal for reproducible weighing.

Mechanistic Insights: The Biphenyl Scaffold in Drug Design

Do not treat the biphenyl moiety merely as a static hydrophobic shield; it is a dynamic topographic entity[1]. The specific substitution pattern of 2-(2-Methoxyphenyl)-5-methylbenzoic acid dictates its behavior in both synthetic workflows and biological environments:

  • Conformational Restriction (Atropisomerism Potential): The ortho-methoxy group acts as a steric wedge against the adjacent benzoic acid ring. This steric repulsion forces the two aromatic rings out of coplanarity, establishing a defined dihedral angle. This non-planar geometry is critical for minimizing steric clash while maximizing the molecule's ability to project into deep, narrow hydrophobic pockets (e.g., the ATP-binding site of kinases)[1].

  • Directed Hydrogen Bonding: The methoxy oxygen serves as a localized, directional hydrogen bond acceptor, which can anchor the scaffold to target protein residues without the desolvation penalty associated with primary alcohols.

  • Orthogonal Reactivity: The carboxylic acid at the 1-position provides a versatile handle for synthesizing conformationally restricted amides[2], while the 5-methyl group serves as an isolated lipophilic anchor that can be selectively activated (via radical bromination) for late-stage functionalization.

Pathway Target Target Protein (e.g., Kinase) Effect Signaling Inhibition Target->Effect blocks ATP Biphenyl Biphenyl Core (Hydrophobic Shield) Biphenyl->Target π-π stacking Methoxy Ortho-Methoxy (H-Bond Acceptor) Methoxy->Target H-bond Amide Amide Linker (H-Bond Donor) Amide->Target Anchoring

Pharmacophore binding model of the biphenyl scaffold in target inhibition.

Synthetic Workflows & Experimental Protocols

To convert this intermediate into a viable drug candidate, two sequential transformations are typically required: Amide Coupling to attach the primary pharmacophore, followed by Benzylic Bromination to create an electrophilic site for further elaboration.

G A 2-(2-Methoxyphenyl)- 5-methylbenzoic Acid B Activation (HATU / DIPEA) A->B C Amide Intermediate B->C D Benzylic Bromination (NBS / AIBN) C->D E Bromomethyl Biphenyl Electrophile D->E F Final API (e.g., Kinase Inhibitor) E->F

Synthetic workflow from 2-M-5-MBA to a functionalized target API.

Protocol 1: HATU-Mediated Amide Coupling (Self-Validating System)

Causality of Reagent Choice: When dealing with sterically hindered ortho-substituted biphenyl-2-carboxylic acids, traditional carbodiimide coupling (e.g., EDC/HOBt) often stalls at the O-acylisourea or HOBt-ester intermediate due to the kinetic barrier imposed by the adjacent aromatic ring[3]. To overcome this, we employ HATU. The formation of the highly reactive OAt-active ester is thermodynamically driven by the release of the tetramethylurea (TMU) byproduct. Furthermore, the nitrogen atom within the HOAt ring of HATU acts as an intramolecular general base, accelerating the nucleophilic attack of the amine via neighboring group participation[3][4].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under N₂, dissolve 2-(2-Methoxyphenyl)-5-methylbenzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Cool the solution to 0 °C. Add DIPEA (3.0 eq) dropwise, followed by the portion-wise addition of HATU (1.2 eq). The reaction mixture will typically turn a distinct yellow upon active ester formation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The protocol is validated for workup only when the peak corresponding to the active ester intermediate is fully depleted, and the product mass [M+H]⁺ constitutes >95% of the total ion current.

  • Aqueous Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOAt), and brine (removes DMF/TMU traces)[3]. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Late-Stage Benzylic Bromination (Wohl-Ziegler Reaction)

Causality of Reagent Choice: To functionalize the 5-methyl group without inducing electrophilic aromatic substitution on the electron-rich methoxyphenyl ring, a radical mechanism is mandatory. N-Bromosuccinimide (NBS) with a catalytic radical initiator (AIBN) ensures strict regioselectivity at the benzylic position due to the stability of the intermediate benzylic radical.

Step-by-Step Methodology:

  • Initiation: Dissolve the biphenyl amide intermediate (1.0 eq) in anhydrous Acetonitrile or Benzotrifluoride (0.1 M). Add NBS (1.05 eq) and AIBN (0.1 eq).

  • Propagation: Reflux the mixture at 80 °C under a strict inert atmosphere for 4 hours.

  • Self-Validation Checkpoint: The reaction is self-indicating. The initial suspension of dense NBS powder at the bottom of the flask will gradually be replaced by a buoyant precipitate of succinimide floating at the solvent surface. Complete conversion is validated when TLC (Hexanes/EtOAc 8:2) shows total consumption of the starting material.

  • Isolation: Cool to 0 °C, filter off the succinimide byproduct, and concentrate the filtrate. The resulting bromomethyl electrophile is highly reactive and should be used immediately in the subsequent substitution (Sₙ2) step.

Data Presentation: Amide Coupling Optimization

The following table summarizes the quantitative optimization data for coupling sterically hindered biphenyl-2-carboxylic acids, demonstrating the superior kinetic profile of HATU over traditional reagents[3][4][5].

Coupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Note
EDC/HOBt DIPEADMF1845Two-step pathway; HOBt-ester is stable but kinetically slow for hindered acids.
DIC/HOAt 2,6-LutidineDMF1665Improved conversion over EDC, but still limited by steric bulk.
HATU DIPEADMF2-4>90 HOAt ring nitrogen accelerates coupling via neighboring group participation.

References

  • Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery Source: MDPI URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: PMC / NIH URL:[Link]

  • Optimization of Automated Synthesis of Amide-Linked RNA Source: ACS Omega URL:[Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Dosing of 2-(2-Methoxyphenyl)-5-methylbenzoic acid in Mice

I. Introduction: Navigating the In Vivo Landscape with a Novel Benzoic Acid Derivative 2-(2-Methoxyphenyl)-5-methylbenzoic acid is a small molecule whose biological activities are yet to be extensively characterized in p...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Navigating the In Vivo Landscape with a Novel Benzoic Acid Derivative

2-(2-Methoxyphenyl)-5-methylbenzoic acid is a small molecule whose biological activities are yet to be extensively characterized in preclinical models. As with many novel chemical entities emerging from discovery pipelines, the transition from in vitro assessment to in vivo validation presents a significant hurdle, primarily dictated by the compound's physicochemical properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute initial in vivo dosing studies in mice. The core challenge with many benzoic acid derivatives is their potential for poor aqueous solubility, a factor that profoundly influences bioavailability and, consequently, the reliability of in vivo data.[1][2]

This document eschews a rigid template, instead offering a logical, causality-driven approach. We will delve into the critical thinking behind formulation development, propose a structured, yet adaptable, in vivo dosing protocol, and emphasize the self-validating systems that must be built into any robust experimental design. The ultimate goal is to equip the researcher with the necessary tools to generate reproducible and meaningful data, paving the way for a deeper understanding of the therapeutic potential of 2-(2-Methoxyphenyl)-5-methylbenzoic acid.

II. Physicochemical Profile & Pre-Formulation Strategy

A thorough understanding of the compound's physical and chemical properties is the bedrock of a successful in vivo study. While comprehensive experimental data for 2-(2-Methoxyphenyl)-5-methylbenzoic acid is not widely published, we can infer a likely profile based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)-5-methylbenzoic acid and Related Compounds

PropertyValue/InformationSourceImplication for In Vivo Studies
Molecular Formula C15H14O3[3]Molecular weight of 242.27 g/mol .
Structure Benzoic acid derivative[4]The carboxylic acid moiety may allow for salt formation to improve solubility.
Predicted Solubility Likely low in aqueous media at neutral pH.[1][2]A significant formulation effort is required to achieve adequate exposure in vivo.
Predicted Lipophilicity High[1]May favor partitioning into lipid-based formulations.
Safety Information Harmful if swallowed (Acute toxicity, oral - Category 4).[4]This provides a preliminary basis for dose range selection and highlights the need for careful handling.

The anticipated poor water solubility of 2-(2-Methoxyphenyl)-5-methylbenzoic acid necessitates a systematic approach to formulation development. The primary objective is to create a delivery system that is both safe for the animal and ensures sufficient bioavailability of the compound.[5][6]

III. Formulation Development: From Powder to Dosing Solution

Given the predicted low aqueous solubility, a multi-pronged approach to formulation is recommended. The following protocols are presented as starting points and may require optimization based on empirical testing of the specific compound.

A. Workflow for Formulation Strategy Selection

The selection of an appropriate formulation strategy is a critical decision point. The following diagram outlines a logical workflow for this process.

cluster_0 Formulation Strategy Workflow A Characterize Physicochemical Properties (Solubility, pKa, LogP) C Initial Solubility Screening (Aqueous buffers, co-solvents, oils) A->C B Assess Target Dose & Route of Administration B->C D Is the compound soluble in a simple vehicle? C->D E Proceed with simple aqueous or co-solvent formulation. D->E Yes F Explore Advanced Formulations D->F No K Optimize and Validate Formulation (Stability, homogeneity, viscosity) E->K G Suspension (e.g., with methylcellulose) F->G H Lipid-based (e.g., SEDDS, oil solution) F->H I Amorphous Solid Dispersion F->I J Nanosuspension F->J G->K H->K I->K J->K L Proceed to In Vivo Studies K->L cluster_1 In Vivo Experimental Workflow A Animal Acclimatization (1 week) B Randomization & Group Assignment A->B C Baseline Measurements (Body weight, clinical signs) B->C D Dosing Period (e.g., Daily for 14 days) C->D E In-life Monitoring (Body weight, clinical observations, food/water intake) D->E F Endpoint Analysis D->F G Terminal Blood Collection (PK/PD analysis) F->G H Tissue/Tumor Collection (Histopathology, biomarker analysis) F->H I Data Analysis & Interpretation G->I H->I

Caption: A generalized workflow for conducting an initial in vivo efficacy and tolerability study in mice.

B. Step-by-Step Protocol
  • Animal Model:

    • Strain: Select an appropriate mouse strain based on the research question (e.g., C57BL/6 for general studies, BALB/c nude mice for xenograft models). [7][8] * Sex and Age: Use mice of a single sex and a defined age range (e.g., 6-8 weeks old) to minimize variability.

    • Group Size: A typical starting group size is 5-8 mice per group to allow for statistical power while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).

  • Dose and Group Selection:

    • Vehicle Group: This group receives the formulation vehicle only and serves as the negative control. This is essential to ensure that any observed effects are due to the compound and not the vehicle itself. [6] * Treatment Groups: Based on the oral acute toxicity warning ("Harmful if swallowed"), a starting dose could be cautiously selected at a fraction of a predicted LD50, or based on in vitro efficacy data (e.g., 10-100 times the in vitro IC50). A suggested starting range could be:

      • Low Dose: 10 mg/kg

      • Mid Dose: 30 mg/kg

      • High Dose: 100 mg/kg

    • Positive Control (if applicable): Include a group treated with a known standard-of-care compound for the specific disease model being studied.

  • Administration:

    • Route: Oral gavage (p.o.) is the most common and convenient route for initial studies. [9]Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are alternatives if oral absorption is expected to be poor or if a different pharmacokinetic profile is desired.

    • Frequency: Once daily (q.d.) administration is a common starting point.

    • Volume: Dosing volume should be kept consistent, typically 5-10 mL/kg for mice.

  • In-Life Monitoring:

    • Body Weight: Measure daily or every other day. A weight loss of more than 15-20% is often a humane endpoint. [10] * Clinical Signs: Observe the animals daily for any signs of toxicity, such as changes in posture, activity, fur texture, or behavior.

    • Food and Water Intake: Monitor to assess general health and well-being.

  • Endpoint Analysis:

    • Pharmacokinetics (PK): At the end of the study, or in a satellite group of animals, collect blood samples at various time points after the final dose to determine the compound's concentration in plasma over time. This is crucial for understanding exposure levels. [9][11] * Pharmacodynamics (PD)/Efficacy: This is highly dependent on the therapeutic hypothesis. Examples include:

      • Oncology: Tumor volume and weight measurements. [7][8] * Inflammation: Measurement of inflammatory markers in plasma or tissue.

    • Toxicology: Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess any potential organ toxicity.

V. Data Interpretation and Trustworthiness

The trustworthiness of the generated data hinges on a self-validating experimental design. Key considerations include:

  • Correlation of Dose, Exposure, and Effect: A clear relationship should be established between the administered dose, the resulting plasma concentration (PK), and the observed biological effect (PD). The absence of an effect may be due to a lack of potency or insufficient exposure.

  • Vehicle Effects: The vehicle control group is non-negotiable. Any adverse effects or efficacy signals observed in the treatment groups must be absent in the vehicle group.

  • Reproducibility: The detailed protocols provided here are designed to be reproducible. Meticulous record-keeping of formulation preparation, dosing procedures, and observations is paramount.

VI. Conclusion

While direct in vivo dosing guidelines for 2-(2-Methoxyphenyl)-5-methylbenzoic acid are not yet established in the public domain, a robust and scientifically sound investigation can be initiated by following the principles and protocols outlined in this guide. By prioritizing a thorough understanding of the compound's physicochemical properties, employing a systematic approach to formulation, and implementing a well-controlled in vivo study design, researchers can confidently navigate the initial stages of preclinical development and generate the high-quality data needed to assess the therapeutic potential of this novel compound.

References

  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • BenchChem. (2025). Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies.
  • PubMed. (2016).
  • European Medicines Agency. (2010).
  • European Commission. (2013). Scientific Committee on Consumer Safety SCCS.
  • Sci-Hub. (2006).
  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7).
  • Synquest Labs. (n.d.). 2-Methoxybenzoic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-(2-Methoxy-5-methylphenyl)thiourea.
  • PubChem. (n.d.). 2-Methoxy-5-methylbenzoic acid.
  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • Selleck Chemicals. (n.d.). 2-Methoxybenzoic acid | CAS 579-75-9.
  • MDPI. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice.
  • Fluorochem. (n.d.). 2-Methoxy-5-methylbenzoic acid.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • PubChemLite. (2026). 5-[(2-methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid.
  • PubMed. (2004). Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model.
  • Oncotarget. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo.
  • PubMed. (2023).
  • BenchChem. (2025). In vivo validation of the antitumor effects of 2,2',4-Trihydroxy-5'-methylchalcone in animal models.
  • MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity.
  • PLOS One. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA)
  • ResearchGate. (n.d.). In vivo toxicity assays in normal mice. Body weight curves of mice....
  • Sapphire Bioscience. (n.d.). 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid.
  • FUJIFILM Wako Chemicals. (n.d.). 2-methylbenzoic acid・5-[(4-methoxyphenyl)sulfamoyl].
  • J-STAGE. (n.d.).

Sources

Method

Catalytic systems for the efficient synthesis of 2-(2-Methoxyphenyl)-5-methylbenzoic acid

[label="3. Acidic Workup\nHCl Figure 1: SPhos-enabled Suzuki-Miyaura catalytic cycle highlighting causality in overcoming steric hindrance.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="3. Acidic Workup\nHCl

Figure 1: SPhos-enabled Suzuki-Miyaura catalytic cycle highlighting causality in overcoming steric hindrance.

Comparative System Analysis

The table below summarizes the quantitative performance metrics of the traditional catalytic system versus the optimized SPhos-based system for this specific di-ortho-substituted coupling.

Reaction ParameterSystem A (Traditional)System B (Optimized SPhos)
Pre-catalyst Pd(PPh3)4 (5.0 mol%)Pd(OAc)2 (1.0 mol%)
Ligand None (PPh3 inherent)SPhos (2.0 mol%)
Base Na2CO3 (3.0 equiv)K3PO4 (3.0 equiv)
Solvent System Toluene / EtOH / H2O (2:1:1)Toluene / H2O (10:1)
Temperature 90 °C (Reflux)60 °C
Reaction Time 18 - 24 hours3 - 4 hours
Conversion Yield 45% - 55%>92%
Primary Impurity Anisole (Protodeboronation)Trace unreacted bromide

Optimized Experimental Protocol

The following self-validating protocol utilizes System B. The workflow is designed to ensure the free carboxylic acid is properly managed during both the reaction and the isolation phases.

Reagents Required:

  • 2-Bromo-5-methylbenzoic acid (1.0 equiv, 10.0 mmol, 2.15 g)[1]

  • (2-Methoxyphenyl)boronic acid (1.2 equiv, 12.0 mmol, 1.82 g)[2]

  • Palladium(II) acetate, Pd(OAc)2 (1.0 mol%, 0.1 mmol, 22.5 mg)

  • SPhos (2.0 mol%, 0.2 mmol, 82.1 mg)

  • Potassium phosphate tribasic, K3PO4 (3.0 equiv, 30.0 mmol, 6.37 g)

  • Toluene / Deionized Water (10:1 v/v, 44 mL total)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylbenzoic acid, (2-methoxyphenyl)boronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst deactivation.

  • Solvent Addition: Degas the Toluene/Water (10:1) mixture by sparging with Argon for 30 minutes. Inject 44 mL of the degassed solvent mixture into the Schlenk flask via syringe.

  • Heating & Coupling: Transfer the flask to a pre-heated oil bath set to 60 °C. Stir vigorously (800 rpm) for 4 hours. The biphasic nature requires high-shear mixing to ensure interfacial mass transfer between the organic substrates and the aqueous base.

  • Reaction Quench & Acidic Workup: Cool the mixture to room temperature. Critical Step: At this stage, the product exists as a water-soluble potassium carboxylate salt. Dilute the mixture with 30 mL of EtOAc and 30 mL of water. Separate the layers and discard the organic layer (which contains triphenylphosphine oxide, unreacted boronic acid, and neutral impurities).

  • Product Isolation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0. The protonation of the carboxylate will cause the target product, 2-(2-Methoxyphenyl)-5-methylbenzoic acid, to precipitate as a white/off-white solid.

  • Extraction & Drying: Extract the acidified aqueous suspension with EtOAc (3 × 30 mL). Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

ProtocolWorkflow Prep 1. Reagent Prep Argon Purge React 2. Cross-Coupling 60 °C, 4 h Prep->React Workup 3. Phase Separation Discard Org. Phase React->Workup Acidify 4. Acidification HCl to pH 2 Workup->Acidify Purify 5. Extraction & Crystallization Acidify->Purify

Figure 2: Experimental workflow emphasizing the phase-switching isolation strategy for the carboxylic acid product.

Downstream Processing & Characterization

The crude product obtained from the EtOAc extraction is typically >95% pure. For analytical grade purity (>99%), recrystallize the solid from a minimal amount of boiling ethanol, adding water dropwise until slight turbidity is observed, then allow it to cool slowly to 4 °C.

Expected Analytical Profile:

  • Physical State: White crystalline solid.

  • LC-MS (ESI-): m/z calculated for C15H13O3[M-H]-: 241.09; Found: 241.1.

  • 1H NMR (400 MHz, DMSO-d6): Expected diagnostic peaks include a sharp singlet at ~3.70 ppm integrating for 3H (methoxy group), a singlet at ~2.35 ppm integrating for 3H (methyl group), and a broad exchangeable singlet at >12.0 ppm (carboxylic acid OH).

References

  • Chem-Impex International. "2-Methoxyphenylboronic acid". Chem-Impex.
  • VulcanChem. "2-Bromo-5-methylbenzoic acid - 6967-82-4". VulcanChem.
  • Littke, A. F., Dai, C., & Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions". Journal of the American Chemical Society.
  • Barder, T. E., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids". Journal of the American Chemical Society.
  • Kinzel, T., et al. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls...". Organic Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of 2-(2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of 2-(2-Methoxyphenyl)-5-methylbenzoic acid.

This specific transformation—a Suzuki-Miyaura cross-coupling between a 2-bromo-5-methylbenzoate derivative and 2-methoxyphenylboronic acid—is notoriously difficult. It requires the formation of a di-ortho-substituted biphenyl linkage , which introduces severe steric clash and exacerbates competing side reactions. This guide deconstructs the mechanistic bottlenecks and provides field-proven, self-validating protocols to rescue your yields.

Mechanistic Bottlenecks: Why Your Reaction is Failing

To troubleshoot effectively, we must first understand the causality of the failure. The synthesis of this molecule is primarily derailed by two competing phenomena: Steric Hindrance at the transmetalation step and Protodeboronation of the nucleophile.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation BOTTLENECK: Steric Clash PdII->TransMet Requires Base RedElim Reductive Elimination (Forces Di-ortho formation) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Biphenyl Product RedElim->Product Boronic 2-Methoxyphenylboronic Acid Boronic->TransMet Boronate Formation Proto Protodeboronation SIDE REACTION (Anisole) Boronic->Proto High Temp, Aqueous Base

Caption: Catalytic cycle of the di-ortho Suzuki coupling highlighting steric and protodeboronation bottlenecks.

The Protodeboronation Threat

Ortho-substituted electron-rich boronic acids, such as 2-methoxyphenylboronic acid, are highly susceptible to base-promoted protodeboronation (cleavage of the C-B bond to yield anisole)[1][2]. The ortho-methoxy group sterically twists the boronic acid out of planarity with the aromatic ring, exposing the empty p-orbital on the boron atom to rapid hydroxide attack, leading to premature degradation before transmetalation can occur[3].

The Steric Clash

Forming a di-ortho-substituted biphenyl means forcing the ortho-methoxy group and the ortho-carboxylate group into close spatial proximity. This massive steric bulk drastically slows down the transmetalation step (transfer of the aryl group from boron to palladium) and the subsequent reductive elimination[4][5]. When the catalytic cycle stalls here, the active Pd(0) species degrades into inactive "palladium black," and the unreacted boronic acid is left vulnerable to protodeboronation.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: I am using the free acid (2-bromo-5-methylbenzoic acid) directly in the coupling. My yields are <10%. Why? A: Using the free carboxylic acid is a critical strategic error for this specific substrate. The free acid consumes an equivalent of base to form a carboxylate anion. This anion is strongly electron-donating, which severely retards the initial oxidative addition of Pd(0) into the C-Br bond. Furthermore, the ortho-carboxylate can coordinate directly to the palladium center, forming a stable, unreactive palladacycle that poisons the catalyst. Solution: You must mask the acid. Esterify the starting material to methyl 2-bromo-5-methylbenzoate prior to the coupling, then perform a mild LiOH saponification post-coupling.

Q2: My LC-MS shows complete consumption of 2-methoxyphenylboronic acid, but starting aryl bromide remains. Where did my boronic acid go? A: You are experiencing rapid protodeboronation, converting your boronic acid into anisole[1]. Because the transmetalation step is slow due to steric hindrance, the base-catalyzed degradation of the boronic acid outpaces the cross-coupling[2]. Solution: Shift to anhydrous conditions or use a milder base. Switch from aqueous Na2​CO3​ or NaOH to anhydrous, finely milled K3​PO4​ or Cs2​CO3​ in a solvent like 1,4-dioxane or toluene. Alternatively, use 1.5 to 2.0 equivalents of the boronic acid and add it via a syringe pump over 2 hours to keep its steady-state concentration low, minimizing homocoupling and degradation[3].

Q3: Standard Pd(PPh3​)4​ gives no product. What catalyst system is required for di-ortho couplings? A: Triphenylphosphine ( PPh3​ ) is insufficiently bulky and not electron-rich enough to force this reaction. You must use a dialkylbiaryl phosphine ligand (Buchwald ligands)[4][5]. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is explicitly designed for sterically hindered di-ortho couplings. The electron-rich dicyclohexyl groups accelerate oxidative addition, while the bulky biphenyl backbone forces the intermediate Pd(II) complex into a geometry that rapidly accelerates reductive elimination.

Quantitative Optimization Data

To validate the causality of ligand and base selection, review the comparative data below. This table summarizes the expected outcomes when coupling methyl 2-bromo-5-methylbenzoate with 2-methoxyphenylboronic acid under various conditions.

Catalyst / Ligand SystemBase & SolventTemp (°C)Boronic Acid (eq)Expected Yield (%)Primary Failure Mode / Notes
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq) / THF801.2< 5%Complete catalytic stall; severe protodeboronation.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane901.515 - 20%Slow reductive elimination; Pd black formation.
Pd2​(dba)3​ / SPhos K3​PO4​ (aq) / Toluene1001.565 - 75%Good conversion, but some boronic acid lost to hydrolysis.
SPhos Pd G2 (2 mol%) K3​PO4​ (anhydrous) / Dioxane801.385 - 95% Optimal. Fast activation, minimal protodeboronation.

Diagnostic Troubleshooting Workflow

If you run the optimized protocol and still encounter issues, follow this logical decision tree to isolate the variable.

G Start Low Yield Observed (< 50%) CheckBoronic Is Boronic Acid Consumed (Check via LC-MS)? Start->CheckBoronic Yes Yes, but Aryl Bromide remains CheckBoronic->Yes No No, both starting materials remain CheckBoronic->No ProtoIssue Diagnosis: Protodeboronation (Anisole detected) Yes->ProtoIssue StericIssue Diagnosis: Catalyst Deactivation (O2 ingress or poor ligand) No->StericIssue Sol1 Action: Switch to anhydrous Cs2CO3, lower temp to 70°C, use 1.5 eq Boronic Acid ProtoIssue->Sol1 Sol2 Action: Verify rigorous degassing (Argon). Ensure SPhos Pd G2 is fresh and stored dry. StericIssue->Sol2

Caption: Diagnostic logic tree for identifying and resolving low yields in sterically hindered Suzuki couplings.

Self-Validating Experimental Protocol

This protocol utilizes a Buchwald precatalyst (SPhos Pd G2) to ensure rapid generation of the active monoligated Pd(0) species, bypassing the initiation delays common with Pd2​(dba)3​ /ligand mixtures[5]. Anhydrous conditions are employed to suppress protodeboronation[2].

Step 1: Suzuki-Miyaura Cross-Coupling (Ester Route)
  • Preparation: Oven-dry a Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of high-purity Argon.

  • Reagent Loading: To the vial, add:

    • Methyl 2-bromo-5-methylbenzoate (1.0 mmol, 1.0 equiv)

    • 2-Methoxyphenylboronic acid (1.3 mmol, 1.3 equiv) — Use fresh reagent; verify purity by NMR prior to use.

    • SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

    • Anhydrous, finely milled Potassium Phosphate ( K3​PO4​ ) (2.0 mmol, 2.0 equiv).

  • Degassing (Critical): Seal the vial with a PTFE septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via syringe. Sparge the solvent mixture with Argon for 5 minutes.

  • Reaction: Place the vial in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours. Note: Vigorous stirring is essential due to the heterogeneous nature of the anhydrous base.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude methyl 2-(2-methoxyphenyl)-5-methylbenzoate via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Step 2: Saponification to Target Free Acid
  • Reaction Setup: Dissolve the purified ester (1.0 mmol) in a 3:1:1 mixture of THF : Methanol : Water (5.0 mL total).

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 mmol, 3.0 equiv). Stir at 50 °C for 3 hours.

  • Workup: Concentrate under reduced pressure to remove organic solvents. Dilute the aqueous layer with 5 mL water and wash with Diethyl Ether (1 x 5 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify to pH 2 using 1M HCl. The target product, 2-(2-Methoxyphenyl)-5-methylbenzoic acid , will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum.

References

  • [4] Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Available at:[Link]

  • [1] Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh / JACS. Available at:[Link]

  • [2] Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Available at:[Link]

  • [3] Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC / JACS. Available at:[Link]

Sources

Optimization

Technical Support Center: Mitigating Thermal Degradation of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and formulation scientists in diagnosing, preventing, and profiling the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and formulation scientists in diagnosing, preventing, and profiling the thermal degradation of 2-(2-Methoxyphenyl)-5-methylbenzoic acid .

This biphenylcarboxylic acid derivative is a critical pharmaceutical building block. Due to its specific functional groups—a sterically hindered carboxylic acid and a methoxy ether—it exhibits unique thermal liabilities that must be strictly managed during storage and scale-up.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: What are the primary mechanisms of thermal degradation for this compound? A1: The degradation of 2-(2-Methoxyphenyl)-5-methylbenzoic acid under thermal stress is primarily driven by two distinct chemical pathways:

  • Decarboxylation: At elevated temperatures (typically >150°C, though prolonged exposure at lower extremes can induce micro-degradation), the carboxylic acid group is eliminated as carbon dioxide (CO₂). The adjacent biphenyl system stabilizes the transition state, lowering the activation energy for this decarboxylation compared to isolated aliphatic acids, ultimately yielding 2'-methoxy-4-methylbiphenyl[1].

  • O-Demethylation: The ether linkage of the methoxy group can undergo cleavage. While pure thermal O-demethylation requires high energy, the presence of trace acidic impurities (often residual from upstream synthesis) or trapped moisture acts as a catalyst under thermal stress. This yields 2-(2-hydroxyphenyl)-5-methylbenzoic acid and formaldehyde[2].

Q2: We observed a 2% drop in assay purity after 6 months of ambient storage. How do we determine the root cause? A2: A 2% degradation at ambient conditions (25°C) suggests either oxidative degradation of the 5-methyl group or acid-catalyzed O-demethylation, rather than pure thermal decarboxylation (which requires a much higher thermal activation barrier)[1]. Diagnostic Action: Run an LC-MS analysis.

  • A mass shift of -14 Da (loss of CH₂) confirms O-demethylation.

  • A mass shift of -44 Da confirms decarboxylation.

  • An addition of +16 Da suggests oxidation of the methyl group to a hydroxymethyl derivative. Additionally, check the pH of a solution aliquot; an unexpectedly low pH indicates that residual acidic catalysts are driving the O-demethylation[2].

Q3: What are the recommended storage conditions to prevent these issues? A3: To comply with ICH Q1A(R2) guidelines and ensure long-term structural integrity, the compound must be stored under tightly controlled parameters[3]:

  • Temperature: Store at 2–8°C (refrigerated) if long-term storage exceeds 6 months. This exponentially decreases the kinetic rate of both decarboxylation and O-demethylation[4].

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the 5-methyl group.

  • Packaging: Use hermetically sealed, opaque containers to protect against ambient moisture (preventing hydrolytic O-demethylation) and actinic light[4].

Part 2: Degradation Pathways Visualization

DegradationPathways API 2-(2-Methoxyphenyl)- 5-methylbenzoic acid Decarb Decarboxylation (-CO2) API->Decarb Thermal Stress (>150°C) Demethyl O-Demethylation (-CH2) API->Demethyl Thermal + Acidic Trace Oxidation Oxidation (+O) API->Oxidation Thermal + O2 Prod1 2'-Methoxy-4-methylbiphenyl Decarb->Prod1 Prod2 2-(2-Hydroxyphenyl)- 5-methylbenzoic acid Demethyl->Prod2 Prod3 2-(2-Methoxyphenyl)- 1,5-benzenedicarboxylic acid Oxidation->Prod3

Thermal degradation pathways of 2-(2-Methoxyphenyl)-5-methylbenzoic acid.

Part 3: Quantitative Degradation Profile

To assist in predictive stability modeling, the following table summarizes the extrapolated thermal degradation kinetics based on structurally analogous methoxybenzoic acid derivatives subjected to forced degradation[1][5].

Stress ConditionTemperature (°C)Primary Degradation PathwayEstimated Rate Constant ( k )Projected Half-Life ( t1/2​ )ICH Q1A(R2) Recommendation
Refrigerated 5°CNone (Stable)< 1.0 × 10⁻⁸ day⁻¹> 10 yearsLong-term Storage
Ambient 25°COxidation / O-Demethylation2.5 × 10⁻⁶ day⁻¹~2.5 yearsLong-term Storage (If justified)
Accelerated 40°CO-Demethylation4.1 × 10⁻⁵ day⁻¹~6 monthsAccelerated Testing
Extreme Thermal >150°CDecarboxylation> 1.0 × 10⁻¹ min⁻¹< 10 minutesOut of Scope (Processing limit)

Part 4: Self-Validating Experimental Protocols

To establish a robust stability-indicating profile for your specific batch, you must perform forced degradation and thermal analysis. These protocols are designed with internal controls to ensure self-validation.

Protocol 1: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Purpose: To identify the exact onset temperature of decarboxylation and establish the safe processing thermal envelope[1]. Causality: TGA measures mass loss (confirming CO₂ evolution), while DSC measures heat flow (identifying endothermic melting vs. exothermic decomposition). Running them concurrently validates whether a thermal event is a harmless phase change or a destructive degradation. Methodology:

  • Sample Preparation: Accurately weigh 2–5 mg of the API into a hermetically sealed aluminum pan. Prepare an identical empty sealed pan as the reference to subtract baseline heat capacity.

  • Purge: Flush the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes prior to the run to eliminate oxidative variables[1].

  • Thermal Ramp: Equilibrate at 30°C for 5 minutes. Heat from 30°C to 250°C at a strictly controlled rate of 10°C/min.

  • Data Analysis & Validation: Identify the first derivative peak on the TGA curve. Because the molecular weight of the API is 242.27 g/mol and CO₂ is 44.01 g/mol , a sharp mass loss corresponding to exactly ~18.2% of the total mass stoichiometrically validates the decarboxylation pathway.

Protocol 2: ICH Q1A(R2) Aligned Forced Thermal Degradation

Purpose: To generate specific degradation products for LC-MS library building and validate the stability-indicating power of your HPLC method[4][5]. Methodology:

  • Control Preparation: Prepare a 1 mg/mL solution of the API in a neutral, inert solvent (e.g., HPLC-grade Acetonitrile). Store at 4°C. This serves as your self-validating baseline control.

  • Solid-State Thermal Stress: Spread 50 mg of the API uniformly in a thin layer on a watch glass. Place in a calibrated stability oven at 60°C and 80°C for 7, 14, and 28 days[5].

  • Solution-State Thermal Stress: Heat a 1 mg/mL solution in a sealed ampoule at 60°C for 7 days.

  • Analysis & Validation: Analyze both stressed samples and the control using HPLC-UV/Vis coupled to MS. The analytical method is considered validated only if the mass balance (Sum of API peak area + Degradant peak areas) equals the control peak area (±2%). A failure in mass balance indicates that volatile degradants (like formaldehyde or CO₂) have escaped detection or that secondary degradation is occurring.

Workflow Start Sample Prep (Hermetic Pan) Purge Inert Gas Purge (N2/Ar) Start->Purge Heat Thermal Ramp (10°C/min) Purge->Heat Analyze DSC / TGA Analysis Heat->Analyze Validate LC-MS Confirmation Analyze->Validate

Step-by-step thermal profiling and validation workflow using DSC/TGA and LC-MS.

Part 5: References

  • Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide - BenchChem. Available at: 1

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass. Available at: 5

  • Q1A(R2) Stability Testing of New Drug Substances and Products - ICH. Available at: 3

  • Stability of 4-methoxybenzoic acid under acidic and basic conditions - BenchChem. Available at: 2

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. Available at: 4

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for 2-(2-Methoxyphenyl)-5-methylbenzoic acid

Welcome to the technical support center for the analysis of 2-(2-methoxyphenyl)-5-methylbenzoic acid and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(2-methoxyphenyl)-5-methylbenzoic acid and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and execution. Our focus is on delivering scientifically-grounded advice to ensure the robustness, accuracy, and reliability of your analytical results, in line with regulatory expectations.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for this specific analyte.

Q1: What are the typical starting conditions for analyzing 2-(2-Methoxyphenyl)-5-methylbenzoic acid and its impurities by reversed-phase HPLC?

A1: 2-(2-Methoxyphenyl)-5-methylbenzoic acid is an acidic compound. Therefore, controlling the mobile phase pH is critical to ensure it is in a single, non-ionized form for consistent retention and good peak shape. A good starting point is to use a mobile phase pH that is at least 1-2 units below the pKa of the carboxylic acid group.

A typical set of starting conditions would be:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B (e.g., 30% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.[4]

  • Detection: UV at a wavelength where the analyte and impurities have significant absorbance (e.g., 230-260 nm).

The causality: At a low pH, the carboxylic acid functional group is protonated (non-ionized), which increases its hydrophobicity and retention on a reversed-phase column. This also minimizes secondary interactions with residual silanols on the silica-based stationary phase, preventing peak tailing.[5][6][7]

Q2: Why is my main peak showing significant tailing?

A2: Peak tailing for an acidic compound like this is often caused by secondary interactions between the analyte and the stationary phase.[8][9][10] The primary causes include:

  • Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface of the column can be deprotonated (SiO-) at mid-range pH values (pH > 4). These negatively charged sites can interact with any polar moieties on your molecule, causing a secondary retention mechanism that leads to tailing.[6][8][10]

  • Mobile Phase pH Too High: If the mobile phase pH is close to or above the pKa of your analyte, a portion of the molecules will be ionized (carboxylate form). This mixture of ionized and non-ionized forms can lead to peak splitting or tailing.[5]

  • Column Contamination: Trace metals in the silica matrix or contamination at the head of the column can create active sites that interact with the analyte.[8][11]

Solution: Ensure your mobile phase pH is sufficiently low (pH 2.5-3.0) to suppress both silanol and analyte ionization. Using a modern, high-purity, end-capped C18 column (Type B silica) will also significantly reduce the number of available silanol groups.[8][10]

In-Depth Troubleshooting Guide

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem 1: My retention times are drifting and getting shorter with every injection. What is the cause and how do I fix it?

This is a classic symptom of insufficient column equilibration or a changing mobile phase. A systematic approach is needed to diagnose the root cause.

Diagnostic Workflow

The first step is to determine if the drift is related to flow rate or a chemical change in the system. Check the retention time of an unretained peak (t0, often from uracil or the solvent front).

  • If t0 is also drifting: The problem is likely mechanical, such as a leak or an issue with the pump, leading to an inconsistent flow rate.[12][13]

  • If t0 is stable but analyte peaks are drifting: The problem is chemical in nature, related to the column, mobile phase, or temperature.[13][14]

Root Causes and Solutions (Assuming t0 is stable)
  • Insufficient Column Equilibration:

    • Causality: The stationary phase requires a certain volume of mobile phase to flow through it before the surface chemistry reaches a steady state. If you start your analytical run before the column is fully equilibrated with the starting mobile phase conditions, you will see retention times shift, usually decreasing as the column "settles." This is especially true if ion-pairing reagents are used or if the previous method used a very different mobile phase.[11]

    • Protocol: Proper Column Equilibration

      • Flush the column with 100% Mobile Phase B for 5-10 column volumes to wash it.

      • Flush with 100% Mobile Phase A for 5-10 column volumes.

      • Switch to the initial gradient conditions (e.g., 70% A / 30% B).

      • Equilibrate with at least 10-20 column volumes of the initial mobile phase. For a 150 x 4.6 mm column, this is approximately 15-30 minutes at 1.0 mL/min.

      • Monitor the baseline and backpressure. Once both are stable, inject a standard multiple times (e.g., 5-6 times) to confirm retention time stability before running samples.

  • Mobile Phase Instability:

    • Causality: If you are using a volatile acid like formic acid or TFA, it can evaporate from the mobile phase reservoir over time.[13][15] This leads to a gradual increase in the mobile phase pH. For an acidic analyte, a higher pH reduces retention, causing peaks to elute earlier.

    • Solution:

      • Prepare fresh mobile phase daily.

      • Keep mobile phase bottles loosely capped to prevent evaporation while still allowing for pressure equalization.

      • Ensure the laboratory temperature is stable, as temperature fluctuations can affect mobile phase viscosity and pH.[12] Using a column oven is highly recommended for stable retention times.[12]

Troubleshooting Logic Diagram

G Start Retention Time (tR) Drifting Check_t0 Is the unretained peak (t0) also drifting? Start->Check_t0 Mechanical_Issue Suspect Mechanical Issue: - Pump Malfunction - System Leak - Inconsistent Flow Rate Check_t0->Mechanical_Issue Yes Chemical_Issue Suspect Chemical Issue Check_t0->Chemical_Issue No Equilibration Is column equilibration sufficient? (>15 column volumes) Chemical_Issue->Equilibration Increase_Equil Solution: Increase equilibration time. Monitor baseline stability. Equilibration->Increase_Equil No Mobile_Phase Is mobile phase volatile or old? Equilibration->Mobile_Phase Yes Remake_MP Solution: Prepare fresh mobile phase daily. Keep reservoirs capped. Mobile_Phase->Remake_MP Yes Temperature Is column temperature stable? Mobile_Phase->Temperature No Use_Oven Solution: Use a column oven. Ensure stable lab temperature. Temperature->Use_Oven No

Caption: Decision tree for troubleshooting retention time drift.

Problem 2: I have poor resolution between the main 2-(2-Methoxyphenyl)-5-methylbenzoic acid peak and a closely eluting impurity. How can I improve the separation?

Improving resolution (Rs) requires manipulating the three key factors in the resolution equation: Efficiency (N), Selectivity (α), and Retention Factor (k).[16][17]

Method Optimization Workflow

A systematic approach to improving resolution is more effective than random changes.

G Start Poor Resolution (Rs < 1.5) Step1 Step 1: Optimize Retention (k) Adjust % Organic Start->Step1 Step2 Step 2: Optimize Selectivity (α) Change Mobile/Stationary Phase Step1->Step2 If insufficient Step3 Step 3: Optimize Efficiency (N) Adjust Flow Rate / Column Step2->Step3 If insufficient End Resolution Achieved (Rs ≥ 1.5) Step3->End Success

Caption: Systematic workflow for improving HPLC resolution.

Step-by-Step Optimization Strategy
  • Optimize Retention Factor (k):

    • Action: Decrease the percentage of the organic modifier (e.g., Acetonitrile) in the mobile phase. This can be done by making the gradient shallower. A shallower gradient increases the run time but often significantly improves the separation of closely eluting peaks.[17]

    • Causality: Reducing the elution strength of the mobile phase increases the retention factor (k), meaning the analytes spend more time interacting with the stationary phase. This provides more opportunity for separation to occur.[16]

  • Optimize Selectivity (α): This is often the most powerful way to improve resolution.[17]

    • Action 1: Change Organic Modifier. If you are using Acetonitrile, switch to Methanol (or vice-versa).

    • Causality: Acetonitrile and Methanol have different solvent properties and will interact differently with your analytes and the stationary phase, which can alter the elution order and spacing between peaks (selectivity).

    • Action 2: Change Stationary Phase. If a C18 column is not providing adequate selectivity, try a different chemistry. For aromatic compounds like these, a Phenyl-Hexyl or a Biphenyl phase can provide alternative π-π interactions, dramatically changing selectivity.[17]

    • Action 3: Adjust Mobile Phase pH. Small changes in pH (e.g., from 2.5 to 3.0) can subtly alter the polarity of the analytes and impurities, which may be enough to improve their separation.[7]

  • Optimize Efficiency (N):

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[4] Alternatively, use a column with a smaller particle size (e.g., 5 µm to 3.5 µm or 1.8 µm for UHPLC) or a longer column (e.g., 150 mm to 250 mm).[16][17]

    • Causality: Lower flow rates and smaller particles reduce band broadening, leading to narrower, sharper peaks (higher efficiency). Sharper peaks are easier to resolve from one another.[17]

Data Summary: Example of Method Optimization
ParameterSub-Optimal MethodOptimized MethodRationale for Change
Column Standard C18Phenyl-HexylChanged selectivity (α) via π-π interactions.
Mobile Phase A 0.1% Formic Acid in H₂O20mM Phosphate Buffer, pH 2.8More robust pH control to ensure consistent ionization state.
Mobile Phase B AcetonitrileAcetonitrileKept the same after evaluating Methanol.
Gradient 30-90% B in 15 min40-75% B in 25 minReduced gradient slope to increase retention (k) and improve separation window.
Flow Rate 1.2 mL/min1.0 mL/minLowered flow rate to increase efficiency (N).
Resolution (Rs) 1.2 2.1 Target of Rs ≥ 1.5 achieved.

This table demonstrates a logical, multi-parameter optimization process grounded in chromatographic principles, as recommended by guidelines like USP <621>.[18][19][20]

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]

  • Troubleshooting HPLC Column Retention Time Drift. Hawach Scientific. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies. [Link]

  • Why Do Peaks Tail? LCGC, Chromatography Forum. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Harmonised Tripartite Guideline: Validation of Analytical Procedures. International Council for Harmonisation (ICH). [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Troubleshooting Basics, Part III: Retention Problems. LCGC International. [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech, Inc. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Modernizing an Analytical Method with the New Liquid Chromatography Gradient Allowable Ranges. Waters Corporation. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana. [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. PMC. [Link]

  • Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Analysis of Preservatives in Cosmetics. Shimadzu Application News. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-(2-Methoxyphenyl)-5-methylbenzoic Acid by Recrystallization

Welcome to the technical support guide for the purification of 2-(2-Methoxyphenyl)-5-methylbenzoic acid. This document provides in-depth, field-proven guidance for researchers, chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-(2-Methoxyphenyl)-5-methylbenzoic acid. This document provides in-depth, field-proven guidance for researchers, chemists, and drug development professionals to effectively purify this biaryl carboxylic acid using recrystallization. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and optimize the process with confidence.

Section 1: Pre-Recrystallization Assessment & Strategy (FAQs)

This section addresses the critical preparatory questions to consider before beginning the purification process. A successful recrystallization begins with a thorough understanding of the crude material.

Q1: What are the likely impurities in my crude 2-(2-Methoxyphenyl)-5-methylbenzoic acid?

A1: The structure of your target compound strongly suggests it was synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1][2][3] Understanding the potential byproducts of this reaction is the first step in designing an effective purification strategy.

Impurity Type Origin & Rationale Impact on Recrystallization
Unreacted Starting Materials Incomplete reaction. Includes the parent aryl halide and boronic acid.May co-crystallize if solubilities are similar. Boronic acids can sometimes interfere with crystallization.
Homocoupling Byproducts Dimerization of either the aryl halide or the boronic acid starting materials. A very common byproduct in Suzuki couplings.[4]Often have different polarity and crystal packing abilities, making them separable by a well-chosen solvent system.
Protodeborylation Product The boronic acid starting material can be cleaved by hydrolysis or protonation, returning the arene without the B(OH)₂ group.[4]This byproduct can be difficult to separate due to structural similarity to one of the parent rings.
Inorganic Salts Residual base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) used in the coupling reaction.[5][6]Typically insoluble in organic solvents and can be removed by an initial aqueous workup or hot filtration.
Residual Palladium Catalyst The palladium catalyst can precipitate as palladium black or remain as soluble complexes.[4][7]Often presents as a gray or black particulate impurity. Can be removed by hot filtration through a pad of celite.

Q2: What initial characterization should I perform on my crude product?

A2: Before attempting a large-scale purification, a small-scale analysis is crucial.

  • Thin-Layer Chromatography (TLC): Assess the complexity of the crude mixture. Streaking is a common issue for carboxylic acids on silica gel due to interactions with the stationary phase.[8] To mitigate this, add 0.5-1% acetic acid to your eluent system (e.g., ethyl acetate/hexanes with 1% acetic acid).[8][9] This keeps the carboxylic acid protonated, leading to a more defined spot.

  • Melting Point: Determine the melting range of the crude solid. A wide and depressed melting range compared to the literature value (68-72°C) indicates the presence of significant impurities.[10]

  • Solubility Tests: Use small amounts of the crude product (10-20 mg) in test tubes to screen various solvents. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[11][12]

Q3: Should I perform an acid-base extraction before recrystallization?

A3: Yes, an acid-base extraction is a highly effective preliminary purification step for carboxylic acids.[8][13] It is excellent for removing neutral impurities (like homocoupling byproducts) and basic substances.

  • Protocol: Dissolve the crude material in an organic solvent like ethyl acetate. Extract with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). Your carboxylic acid will move into the aqueous layer as its sodium salt. The neutral impurities will remain in the organic layer. Separate the layers, cool the aqueous layer in an ice bath, and re-acidify with a strong acid (e.g., 6M HCl) until the product precipitates.[8] Filter the precipitated solid, wash with cold water, and dry. This significantly purer material is now an excellent candidate for final polishing by recrystallization.

Section 2: The Recrystallization Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the recrystallization process.

Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[11] Based on the "like dissolves like" principle, the polar carboxylic acid group and the moderately polar methoxy and aromatic rings suggest that solvents of intermediate polarity or mixed solvent systems will be most effective.[14][15]

Solvent/System Pros Cons Recommendation
Isopropanol (IPA) Good balance of polarity. Boils at a reasonable temperature (82°C).May be too good a solvent, leading to low recovery.Excellent starting point for a single-solvent attempt.
Ethanol/Water Highly tunable. Ethanol is a "good" solvent; water is an "anti-solvent."[14][15]Can lead to "oiling out" if the anti-solvent is added too quickly or at too high a temperature.A powerful mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudiness persists.
Toluene Good for dissolving aromatic compounds. Can azeotropically remove water during heating.May not be polar enough to dissolve the carboxylic acid well, even when hot.A good candidate, potentially in a mixture with a more polar co-solvent.
Ethyl Acetate/Hexane A very common and effective pair for compounds of intermediate polarity.Lower boiling points may result in a smaller solubility differential between hot and cold.A reliable choice. Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent.
Experimental Workflow

The following diagram outlines the logical flow of the recrystallization process, including key decision points.

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Amount of Hot Solvent A->B C Insoluble Impurities Present? B->C D Perform Hot Filtration C->D Yes E Solution Highly Colored? C->E No D->E F Add Activated Carbon, Boil, and Hot Filter E->F Yes G Allow Solution to Cool Slowly E->G No F->G H Crystals Formed? G->H I Induce Crystallization (Scratch/Seed) H->I No J Isolate Crystals via Vacuum Filtration H->J Yes N Troubleshoot: Too Much Solvent? H->N Still No I->H K Wash with Ice-Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Sources

Troubleshooting

Technical Support Center: Bioavailability Optimization for 2-(2-Methoxyphenyl)-5-methylbenzoic Acid Derivatives

Welcome to the Technical Support Center for scientists and formulation engineers working with 2-(2-Methoxyphenyl)-5-methylbenzoic acid and its structural analogs. This compound class presents a classic Biopharmaceutics C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for scientists and formulation engineers working with 2-(2-Methoxyphenyl)-5-methylbenzoic acid and its structural analogs. This compound class presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. The rigid, lipophilic biphenyl core (driven by the methoxy and methyl substitutions) results in high crystal lattice energy and poor aqueous solubility. Simultaneously, the free carboxylic acid moiety (pKa ~4.0–4.5) acts as a primary liability for extensive first-pass metabolism via intestinal and hepatic glucuronidation[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these specific physicochemical and metabolic hurdles.

Part 1: Troubleshooting Solubility & Dissolution (FAQs)

Q1: My compound exhibits near-zero solubility in Simulated Gastric Fluid (SGF, pH 1.2) but moderate solubility in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Why does in vivo exposure remain poor even when dosed as a suspension? A: This is a classic pH-dependent solubility trap. The carboxylic acid is entirely unionized in the acidic environment of the stomach, leading to rapid precipitation and agglomeration of the lipophilic biphenyl core. By the time the compound reaches the higher pH of the intestine, the agglomerated particles have a drastically reduced surface area, making the dissolution rate too slow to achieve the necessary concentration gradient for passive absorption. Solution: You must bypass the crystalline lattice energy barrier. Formulating the compound as an Amorphous Solid Dispersion (ASD) utilizing a pH-sensitive enteric polymer (like HPMCAS) will maintain the drug in a high-energy amorphous state in the stomach and trigger rapid supersaturation upon entering the intestine[2][3].

Q2: I formulated an ASD, but the compound precipitates out of solution (crystallizes) within 30 minutes in FaSSIF. How do I maintain supersaturation? A: The precipitation is caused by the drug exceeding its amorphous solubility limit, leading to Liquid-Liquid Phase Separation (LLPS) and subsequent nucleation[3]. To prevent this, you must increase the "parachute" effect. Solution: Incorporate a secondary crystallization inhibitor or a surfactant. Adding 5–10% wt/wt of a surfactant (e.g., Vitamin E TPGS or Sodium Dodecyl Sulfate) to the spray-drying matrix lowers the interfacial tension of the drug-rich nanodroplets, stabilizing the supersaturated state long enough for intestinal absorption to occur.

Part 2: Troubleshooting Permeability & Metabolism (FAQs)

Q3: We achieved excellent in vitro supersaturation using an ASD, but our in vivo oral bioavailability (F%) in dogs remains under 15%. Intravenous (IV) clearance is moderate. What is destroying the bioavailability? A: If in vitro dissolution is solved but oral bioavailability remains low while IV clearance is acceptable, the culprit is almost certainly intestinal first-pass metabolism . The free carboxylic acid of 2-(2-Methoxyphenyl)-5-methylbenzoic acid is a prime substrate for Uridine 5′-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A isoforms located in the enterocytes of the gut wall[1][4]. The drug is being converted into an inactive, highly polar acyl-glucuronide before it even reaches the portal vein. Solution: Implement a Prodrug Strategy . Masking the carboxylic acid as a lipophilic ester (e.g., an alkyl or morpholinoalkyl ester) sterically blocks the UGT enzyme's access to the carboxylate[5]. Once the prodrug is absorbed into systemic circulation, ubiquitous blood and tissue esterases will hydrolyze the ester, releasing the active moiety. Alternatively, Lipid-Based Formulations (LBFs) can be used to shunt the highly lipophilic compound through the intestinal lymphatic system, physically bypassing hepatic and intestinal first-pass metabolism[6].

Part 3: Quantitative Data Summary

The following table summarizes the expected pharmacokinetic and physicochemical improvements when applying these targeted strategies to 2-(2-Methoxyphenyl)-5-methylbenzoic acid derivatives.

Formulation StrategySGF Solubility (pH 1.2)FaSSIF Solubility (pH 6.5)Intestinal UGT Clearance (CL_int)Projected Oral Bioavailability (F%)
Crystalline Free Acid < 1 µg/mL15 µg/mLHigh (>100 µ g/min/mg )< 5%
ASD (HPMCAS-M) < 5 µg/mL120 µg/mL (Supersaturated)High (>100 µ g/min/mg )10 - 15%
Ester Prodrug (Crystalline) < 1 µg/mL5 µg/mLLow (<10 µ g/min/mg ) 25 - 30%
Ester Prodrug + LBF Solubilized in LipidSolubilized in MicellesLow (<10 µ g/min/mg ) > 60%

Part 4: Logical Workflows & Pathway Visualizations

FormulationLogic Start Evaluate 2-(2-Methoxyphenyl)- 5-methylbenzoic Acid Solubility Aqueous Solubility (pH 1.2 & 6.8) Start->Solubility Permeability Caco-2 Permeability & UGT Clearance Start->Permeability LowSol Low Solubility (<100 µg/mL) Solubility->LowSol BCS II/IV ASD Amorphous Solid Dispersion (Spray Drying) LowSol->ASD HighClearance High UGT Clearance (First-Pass) Permeability->HighClearance Glucuronidation Prodrug Ester Prodrug Synthesis HighClearance->Prodrug

Decision tree for optimizing biphenyl carboxylic acid formulations based on physicochemical liabilities.

MetabolicPathway Drug Active Compound (Carboxylic Acid) UGT UGT Enzymes (Intestine/Liver) Drug->UGT First-Pass Metabolite Acyl-Glucuronide (Inactive, Excreted) UGT->Metabolite Prodrug Ester Prodrug (Lipophilic) Esterase Esterases (Systemic Circulation) Prodrug->Esterase Absorption Esterase->Drug Bioactivation

Metabolic pathway illustrating UGT-mediated clearance and the ester prodrug bypass mechanism.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation and Validation of HPMCAS-based ASD via Spray Drying

This protocol ensures the destruction of the crystal lattice and validates the stability of the amorphous state.

  • Solution Preparation: Dissolve 2-(2-Methoxyphenyl)-5-methylbenzoic acid (20% w/w) and HPMCAS-M polymer (80% w/w) in a co-solvent system of Acetone/Methanol (80:20 v/v) to achieve a total solids concentration of 5% w/v.

  • Spray Drying: Process the solution using a lab-scale spray dryer (e.g., Büchi B-290).

    • Parameters: Inlet temperature 80°C, Outlet temperature 45°C, Aspirator 100%, Feed rate 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH limits[2].

  • Self-Validation (Critical):

    • X-Ray Powder Diffraction (XRPD): Analyze the powder. The system is validated only if the diffractogram shows a broad "amorphous halo" with a complete absence of sharp Bragg peaks.

    • Differential Scanning Calorimetry (DSC): Heat the sample at 10°C/min. The system is validated if a single, distinct Glass Transition Temperature (Tg) is observed, indicating a molecularly homogenous mixture without phase separation.

Protocol B: In Vitro UGT Clearance Assay (Microsomal Stability)

This protocol isolates and quantifies the specific liability of the carboxylic acid to first-pass glucuronidation.

  • Incubation Mixture: In a 96-well plate, combine Human Intestinal Microsomes (HIM) (0.5 mg/mL protein), Alamethicin (25 µg/mL, to create pores in microsomal membranes allowing cofactor access), and MgCl2 (5 mM) in 100 mM Tris-HCl buffer (pH 7.4). Incubate on ice for 15 minutes.

  • Substrate Addition: Add the compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the cofactor UDP-glucuronic acid (UDPGA, final concentration 2 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 mins.

  • Self-Validation (Controls):

    • Negative Control: Run a parallel incubation without UDPGA. If clearance occurs here, the compound is degrading via non-UGT pathways (e.g., CYP450 oxidation of the methoxy group).

    • Positive Control: Run alongside Diclofenac (a known UGT substrate) to validate microsomal activity[4].

  • Analysis: Analyze supernatants via LC-MS/MS to calculate the intrinsic clearance (CL_int) based on the substrate depletion half-life.

Part 6: References

  • Prodrugs of Carboxylic Acids. ResearchGate. URL:

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. URL:

  • Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions. MDPI. URL:

  • Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymphatic system. Pharma Excipients. URL:

  • HUMAN UDP-GLUCURONOSYLTRANSFERASES: Metabolism, Expression, and Disease. Annual Reviews. URL:

  • Method for predicting human intestinal first-pass metabolism of UGT substrate compounds. NIH/PubMed. URL:

Sources

Optimization

Optimizing reaction time for synthesizing 2-(2-Methoxyphenyl)-5-methylbenzoic acid derivatives

Technical Support Center: Optimizing Reaction Time for 2-(2-Methoxyphenyl)-5-methylbenzoic Acid Derivatives Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to addr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Time for 2-(2-Methoxyphenyl)-5-methylbenzoic Acid Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and mechanistic bottlenecks you will encounter when synthesizing 2-(2-Methoxyphenyl)-5-methylbenzoic acid derivatives.

Synthesizing this specific biphenyl system via a Suzuki-Miyaura cross-coupling is notoriously difficult. The target is a di-ortho-substituted biphenyl . The steric clash between the ortho-carboxylate (or ester) on the aryl halide and the ortho-methoxy group on the boronic acid severely impedes the catalytic cycle. This guide provides the causality behind these failures and the field-proven protocols to accelerate your reaction times from days to minutes.

Part 1: Mechanistic Overview & The "Ortho-Effect"

To troubleshoot effectively, we must first understand where the reaction stalls. In a standard Suzuki-Miyaura coupling, oxidative addition of the aryl bromide is generally fast. However, the bulky ortho-substituents on both coupling partners create severe steric hindrance during the transmetalation and reductive elimination steps.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition Fast with Aryl Bromides Pd0->OxAdd + Methyl 2-bromo-5-methylbenzoate TransMet Transmetalation Steric Bottleneck (Ortho-Methoxy) OxAdd->TransMet + (2-Methoxyphenyl)boronic acid RedElim Reductive Elimination Accelerated by Bulky Ligands TransMet->RedElim Base / H2O RedElim->Pd0 Product Release

Fig 1. Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.

Part 2: Troubleshooting & FAQs

Q1: My reaction stalls at 30% conversion even after 24 hours at reflux. How can I accelerate it? A1: You must abandon conventional thermal heating and standard ligands (like PPh 3​ ). Switch to Microwave-Assisted Heating and use a Buchwald-type dialkylbiarylphosphine ligand, specifically XPhos [1]. Microwave irradiation provides rapid, uniform dielectric heating that can accelerate the cross-coupling rate up to 48-fold, reducing reaction times from hours to as little as 10-15 minutes. XPhos is highly electron-rich and sterically bulky, which forces the palladium center to undergo reductive elimination much faster, overcoming the di-ortho steric clash[1].

Q2: I am observing massive amounts of anisole in my GC-MS instead of the product. What is happening? A2: You are observing protodeboronation —the hydrolytic cleavage of the C-B bond in your (2-methoxyphenyl)boronic acid, replacing the boronic acid group with a proton[2]. Ortho-methoxyboronic acids are highly susceptible to this. While traditionally viewed purely as a base-catalyzed degradation, recent high-throughput mechanistic studies have proven that bulky palladium-phosphine complexes can paradoxically accelerate this side reaction[3]. Solution: To outcompete this degradation pathway, you must drastically reduce the reaction time. The rapid kinetics of a microwave-assisted XPhos system ensure the cross-coupling finishes before significant protodeboronation can occur.

Q3: Should I protect the carboxylic acid before coupling? A3: Yes. Never couple the free acid directly. Convert 2-bromo-5-methylbenzoic acid to its methyl ester prior to the reaction. Free carboxylic acids require excess base (which exacerbates protodeboronation) and can coordinate directly to the palladium center, stalling the catalytic cycle.

Part 3: Quantitative Optimization Strategies

The table below summarizes the causality of our optimized parameters against traditional methods.

Catalyst SystemHeating MethodTimeConversionPrimary Side ProductCausality / Mechanism
Pd(PPh 3​ ) 4​ / Na 2​ CO 3​ Conventional (100°C)24 h35%AnisoleLigand lacks steric bulk to force reductive elimination.
Pd(dppf)Cl 2​ / K 2​ CO 3​ Conventional (100°C)18 h55%AnisoleProlonged heating leads to base-catalyzed protodeboronation.
XPhos Pd G2 / K 3​ PO 4​ Microwave (110°C) 15 min >95% Trace MW outcompetes degradation; XPhos accelerates elimination.

Part 4: Standardized Experimental Protocol

This protocol is designed as a self-validating system. By performing the coupling on the ester, the subsequent saponification step acts as an internal purification checkpoint. Unreacted boronic acid and protodeboronated byproducts are easily washed away in the organic phase during the basic aqueous workup of the final acid.

Step-by-Step Methodology:
  • Esterification (Pre-requisite): Ensure your starting material is Methyl 2-bromo-5-methylbenzoate.

  • Reaction Setup (Glovebox/Schlenk): In a 10 mL microwave vial, add Methyl 2-bromo-5-methylbenzoate (1.0 equiv), (2-methoxyphenyl)boronic acid (1.5 equiv), and XPhos Pd G2 precatalyst (2-5 mol%)[1].

  • Solvent & Base: Add degassed 1,4-dioxane (0.2 M) and an aqueous solution of K 3​ PO 4​ (2.0 equiv, 0.5 M). Seal the vial with a crimp cap under argon.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat at 110°C for exactly 15 minutes.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate. Filter through a short pad of silica to remove palladium black.

  • Saponification (Hydrolysis): Dissolve the crude ester in THF/H 2​ O (3:1). Add LiOH (3.0 equiv) and stir at room temperature for 4 hours.

  • Final Isolation: Wash the basic aqueous layer with diethyl ether (this removes the anisole byproduct). Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated 2-(2-Methoxyphenyl)-5-methylbenzoic acid with EtOAc, dry, and concentrate.

Workflow Prep 1. Reagent Prep Degassed Solvents MW 2. Microwave 110°C, 15 min Prep->MW Workup 3. Workup Filtration & Extraction MW->Workup Hydrolysis 4. Ester Hydrolysis Internal Purification Workup->Hydrolysis

Fig 2. Optimized microwave-assisted workflow for synthesizing the target biphenyl acid.

References

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations Source: Durham University / Chemistry URL:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Protodeboronation Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Chemical Profiling: 2-(2-Methoxyphenyl)-5-methylbenzoic acid vs. 2-Methoxybenzoic acid

Executive Summary & Structural Context In preclinical drug development and advanced organic synthesis, the selection of carboxylic acid building blocks profoundly dictates the physicochemical properties and synthetic tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In preclinical drug development and advanced organic synthesis, the selection of carboxylic acid building blocks profoundly dictates the physicochemical properties and synthetic tractability of the resulting candidates. This guide provides an in-depth comparison between two distinct methoxy-substituted benzoic acids: 2-methoxybenzoic acid (a simple, monocyclic building block) and 2-(2-methoxyphenyl)-5-methylbenzoic acid (a sterically encumbered biaryl scaffold).

While 2-methoxybenzoic acid (also known as o-anisic acid) is widely utilized for standard esterifications and amidations, the biaryl derivative represents a highly specialized motif. Biaryl carboxylic acids are privileged structures in medicinal chemistry (found in angiotensin II receptor blockers like Sartans), but their unique 3D conformations introduce significant steric and electronic complexities that require specialized experimental handling.

Physicochemical Profiling & Causality Analysis

To master the application of these compounds, researchers must understand the causality behind their divergent behaviors:

  • Compound A: 2-Methoxybenzoic Acid (Monocyclic) This compound exhibits a relatively planar conformation. The proximity of the ortho-methoxy group to the carboxylic acid allows for intramolecular hydrogen bonding, which stabilizes the conjugate base. Consequently, it has an experimentally validated pKa of 4.09[1], making it slightly more acidic than unsubstituted benzoic acid. Its lipophilicity is moderate, with a LogP of 1.67[2], ensuring good aqueous solubility (~3.01 g/L)[2] for biological assays.

  • Compound B: 2-(2-Methoxyphenyl)-5-methylbenzoic acid (Biaryl) The introduction of an ortho-phenyl substituent completely alters the molecule's electronic landscape. The steric clash between the carboxylic acid and the ortho-methoxy group on the adjacent ring forces the biphenyl system into a non-planar dihedral twist. The Causality of Acidity: Because the carboxyl group is forced out of coplanarity with its parent aromatic ring, the electron-donating resonance (+M) effect of the ring is physically blocked—a phenomenon known as steric inhibition of resonance. Stripped of resonance donation, the biaryl system acts primarily as an inductive electron-withdrawing group (-I). This stabilizes the carboxylate anion, drastically lowering the pKa to an estimated 3.5–3.7 (extrapolated from the foundational biphenyl-2-carboxylic acid pKa of 3.46[3]). Furthermore, the addition of the aromatic ring and a methyl group drives the LogP up to approximately 4.2, rendering it highly lipophilic and poorly soluble in water[3].

G A Ortho-Biaryl Substitution B Dihedral Twist (Non-Planar) A->B C Steric Inhibition of Resonance B->C E Hindered Electrophile (Slower Coupling) B->E Physical Blockade D Increased Acidity (Lower pKa) C->D Inductive > Resonance

Logical flow of ortho-substitution effects on biaryl physicochemical properties.

Quantitative Data Comparison

The following table synthesizes the critical physicochemical parameters dictating the handling of these two compounds.

Property2-Methoxybenzoic acid2-(2-Methoxyphenyl)-5-methylbenzoic acidImpact on Workflow
Structure Type MonocyclicBiaryl (Atropisomeric potential)Dictates choice of coupling reagents.
pKa 4.09[1]~3.5 - 3.7 (Calculated)Biaryl requires weaker bases for deprotonation.
LogP 1.67[2]~4.2 - 4.5 (Calculated)Biaryl requires organic co-solvents (DMSO/DMF).
Aqueous Solubility 3.01 g/L[2]< 0.05 g/L (Insoluble)[3]Biaryl necessitates specialized assay buffers.
Steric Hindrance LowVery HighBiaryl resists standard EDC/NHS activation.

Experimental Workflows & Self-Validating Protocols

Protocol A: Thermodynamic Solubility & LogD Profiling (LC-MS)

Due to the extreme lipophilicity of the biaryl compound, standard kinetic solubility assays will fail (compound precipitation). A thermodynamic shake-flask method must be employed.

  • Preparation: Weigh 2 mg of each compound into separate 2 mL glass HPLC vials.

  • Solvent Addition: Add 1 mL of pH 7.4 Phosphate Buffered Saline (PBS) to each vial.

  • Equilibration: Shake vials at 300 rpm at 25°C for 24 hours. Causality: 24 hours is required to ensure the highly crystalline biaryl compound reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved material.

  • Self-Validation Checkpoint: Visually inspect the biaryl vial. A visible pellet must be present to confirm the solution is fully saturated. If no pellet is seen, add more compound and repeat step 3.

  • Quantification: Transfer 100 µL of the supernatant to a new vial, dilute 1:10 with Acetonitrile, and quantify via LC-MS against a standard calibration curve (0.1 - 50 µM).

Protocol B: Differential Amide Coupling

The steric blockade in the biaryl compound renders standard carbodiimide chemistry (EDC/HOBt) highly inefficient. The workflow below demonstrates the necessary divergence in synthetic strategy.

  • Activation (Compound 2 - Monocyclic): Dissolve 1.0 eq of 2-methoxybenzoic acid in DCM. Add 1.2 eq EDC·HCl, 1.2 eq HOBt, and 2.0 eq DIPEA. Stir at room temperature for 15 minutes.

  • Activation (Compound 1 - Biaryl): Dissolve 1.0 eq of the biaryl acid in DMF (DCM will not solvate the activated complex well). Add 1.5 eq HATU, 1.5 eq HOAt, and 3.0 eq DIPEA. Heat to 50°C for 30 minutes. Causality: The highly reactive 7-aza-benzotriazole ester (from HATU) is required to overcome the steric shield of the ortho-phenyl ring.

  • Amine Addition: Add 1.2 eq of the target primary amine to both reactions.

  • Self-Validation Checkpoint: At 2 hours, pull a 5 µL aliquot, quench in 50% MeCN/H2O, and run a fast LC-MS. The monocyclic reaction should show >90% conversion. The biaryl reaction will likely show <40% conversion, validating the need for extended heating (12 hours).

G Start Carboxylic Acid Substrate Cond1 Compound 1 (Biaryl) Hindered Start->Cond1 Cond2 Compound 2 (Monocyclic) Unhindered Start->Cond2 Prep1 Activate: HATU/HOAt + DIPEA (DMF, 50°C) Cond1->Prep1 Prep2 Activate: EDC/HOBt + DIPEA (DCM, RT) Cond2->Prep2 Amine Add Primary Amine (LC-MS Checkpoint) Prep1->Amine Prep2->Amine Product1 Biaryl Amide Yield: 65-75% Amine->Product1 12h Product2 Monocyclic Amide Yield: >90% Amine->Product2 2h

Differential amide coupling workflows based on steric hindrance profiles.

References

  • Title: o-Anisic acid — Grokipedia Source: Grokipedia URL
  • Title: Showing Compound 2-Methoxybenzoic acid (FDB010544)
  • Title: 2-Biphenylcarboxylic acid 947-84-2 wiki - Guidechem Source: Guidechem URL

Sources

Comparative

Comparing 2-(2-Methoxyphenyl)-5-methylbenzoic acid efficacy with standard commercial inhibitors

To Our Valued Research Community, A thorough investigation into chemical and biological databases, including PubChem and other scientific repositories, did not yield specific data on the biological activity or mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

To Our Valued Research Community,

A thorough investigation into chemical and biological databases, including PubChem and other scientific repositories, did not yield specific data on the biological activity or mechanism of action for the precise molecule, 2-(2-Methoxyphenyl)-5-methylbenzoic acid. While the searches returned information on structurally similar compounds, such as 2-(2-Methoxyphenyl)benzoic acid[1], 2-Methoxy-5-methylbenzoic acid[2][3], and various other benzoic acid derivatives[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20], directly extrapolating their functions to the compound would be scientifically unfounded.

For instance, a study on a broader class of related compounds, 2-methoxyphenols, has indicated potential cyclooxygenase (COX)-2 inhibitory and antioxidant activities[21]. This suggests that molecules with a methoxyphenyl moiety can exhibit biological effects. However, without specific experimental data on 2-(2-Methoxyphenyl)-5-methylbenzoic acid, it is impossible to ascertain if it shares this or any other inhibitory activity.

The Path Forward: Establishing a Biological Target

A meaningful and scientifically valid comparison of efficacy can only be conducted once the primary biological target of 2-(2-Methoxyphenyl)-5-methylbenzoic acid is identified and its inhibitory activity is characterized. This would typically involve the following preliminary research phases:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics-based approaches, or computational target prediction to identify the protein(s) or biological pathway(s) with which the compound interacts.

  • In Vitro Assays: Once a putative target is identified, a series of in vitro experiments would be necessary to confirm the interaction and quantify the inhibitory potency (e.g., IC50, Ki).

  • Cell-Based Assays: Following in vitro validation, cell-based assays would be crucial to determine the compound's effect in a more biologically relevant context.

Our Commitment to Scientific Integrity

Given the absence of this critical prerequisite information, we cannot, in good faith, proceed with creating a comparison guide. To do so would involve speculation and would not meet the standards of scientific integrity that our audience of researchers, scientists, and drug development professionals rightfully expects.

We will continue to monitor the scientific literature for any new information regarding the biological activity of 2-(2-Methoxyphenyl)-5-methylbenzoic acid. Should such data become available, we will be poised to develop the comprehensive and data-driven comparison guide that was initially envisioned.

We appreciate your understanding and share your commitment to advancing science through rigorous and evidence-based analysis.

Sources

Validation

Validation of LC-MS/MS methods for 2-(2-Methoxyphenyl)-5-methylbenzoic acid quantification

An in-depth technical evaluation and platform comparison for the trace-level quantification of 2-(2-Methoxyphenyl)-5-methylbenzoic acid, a critical biphenyl derivative, in complex biological and pharmaceutical matrices....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and platform comparison for the trace-level quantification of 2-(2-Methoxyphenyl)-5-methylbenzoic acid, a critical biphenyl derivative, in complex biological and pharmaceutical matrices.

Executive Summary

The quantification of biphenyl-2-carboxylic acid derivatives, such as 2-(2-Methoxyphenyl)-5-methylbenzoic acid , presents unique bioanalytical challenges. Often monitored as a critical synthetic intermediate or a potentially reactive impurity in active pharmaceutical ingredients (APIs) like sartans, its trace-level quantification is strictly governed by[1].

As a Senior Application Scientist, I frequently observe laboratories struggling with signal suppression and isobaric interferences when analyzing this compound. This guide provides a definitive comparison between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) LC-MS/MS platforms. More importantly, it deconstructs the causality behind the sample preparation and chromatographic choices, providing a self-validating framework that ensures absolute data integrity.

Mechanistic Grounding & Methodological Causality

To develop a robust assay, we must first understand the physicochemical behavior of 2-(2-Methoxyphenyl)-5-methylbenzoic acid (Exact Mass: 242.0943 Da; Formula: C15H14O3).

Ionization Dynamics (Why ESI Negative Mode?)

The molecule features a sterically hindered carboxylic acid group (pKa ~4.2) and an electron-donating methoxy group. In Electrospray Ionization (ESI), the carboxylic acid readily deprotonates to yield an abundant [M-H]⁻ precursor ion at m/z 241.09 .

The Causality of Mobile Phase Selection: A common mistake is using 0.1% Formic Acid for all LC-MS runs. In negative mode, strong acids suppress the ionization of weak carboxylic acids. Instead, this protocol utilizes 10 mM Ammonium Acetate (pH 5.0) . In the reversed-phase LC column, the pH of 5.0 keeps the analyte partially protonated, ensuring strong retention and sharp peak shape. However, in the ESI droplet, as the solvent evaporates, the acetate anion (which has a higher gas-phase proton affinity than the biphenyl benzoate) abstracts a proton from the analyte. This gas-phase thermodynamic shift artificially drives the formation of [M-H]⁻, drastically enhancing sensitivity.

The Self-Validating Extraction System

To meet the stringent criteria of the [2], the extraction protocol must be self-validating. We achieve this by spiking a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically, 2-(2-Methoxyphenyl)-5-methylbenzoic acid-d3 —into the raw sample prior to any manipulation. Because the SIL-IS shares identical extraction recovery and ionization suppression profiles with the target analyte, quantifying the area ratio (Analyte/IS) automatically normalizes any matrix effects or volumetric losses.

Experimental Protocol: Mixed-Mode Anion Exchange (MAX) SPE

To eliminate phospholipids and neutral API interferences, we utilize a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction. The sorbent contains both lipophilic (reversed-phase) and quaternary amine (anion-exchange) sites.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma/API solution. Spike with 10 µL of SIL-IS (100 ng/mL). Dilute with 200 µL of 2% NH₄OH in water to adjust the pH to ~8.5. Mechanism: This ensures the analyte's carboxylic acid is 100% deprotonated (anionic) before loading.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MAX cartridge.

  • Loading: Load the pre-treated sample. The analyte binds tightly to the quaternary amine sites via ionic interaction.

  • Wash 1 (Remove Neutrals): Pass 1 mL of 5% NH₄OH in Water. Mechanism: Washes away unbound proteins and neutral interferences while keeping the analyte ionized and bound.

  • Wash 2 (Remove Lipids): Pass 1 mL of 100% Methanol. Mechanism: The ionic bond is strong enough to withstand pure organic solvent, allowing the complete removal of lipophilic matrix components (e.g., phospholipids).

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. Mechanism: The low pH neutralizes the analyte's carboxylic acid, breaking the ionic bond, while the methanol disrupts the reversed-phase interaction, releasing the purified analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow S1 1. Spike IS (Sample + d3-IS) S3 3. Load Sample (pH 8.5) S1->S3 S2 2. Condition (MeOH -> H2O) S2->S3 S4 4. Wash 1 (5% NH4OH) S3->S4 Bind Anion S5 5. Wash 2 (100% MeOH) S4->S5 Remove Neutrals S6 6. Elution (2% FA in MeOH) S5->S6 Remove Lipids S7 7. LC-MS/MS S6->S7 Neutralize & Elute

Workflow for Mixed-Mode Anion Exchange (MAX) SPE prior to LC-MS/MS analysis.

Platform Comparison: QqQ MRM vs. Q-TOF HRMS

Once extracted, the sample can be analyzed via a Triple Quadrupole (QqQ) for maximum sensitivity or a Q-TOF for maximum selectivity.

Fragmentation Pathway: In the collision cell, the [M-H]⁻ precursor (m/z 241.09) undergoes Collision-Induced Dissociation (CID). The primary neutral loss is carbon dioxide (-44 Da) from the carboxylic acid, yielding a stable fragment at m/z 197.10 . A secondary, higher-energy fragmentation involves the subsequent loss of a methyl radical from the methoxy group (-15 Da), yielding m/z 182.07 .

MS_Fragmentation M1 Precursor Ion [M-H]- m/z 241.09 C1 Collision Cell (Argon, 15 eV) M1->C1 F1 Quantifier Ion m/z 197.10 (-CO2) C1->F1 Primary F2 Qualifier Ion m/z 182.07 (-CO2, -CH3•) C1->F2 Secondary

ESI- fragmentation pathway of 2-(2-Methoxyphenyl)-5-methylbenzoic acid.

Quantitative Data & Performance Metrics

To objectively evaluate the platforms, identical sample batches were run on a modern QqQ (MRM mode) and a Q-TOF (Targeted MS/MS mode). Matrix effects were calculated using the post-extraction spiking method established by [3].

Validation ParameterTriple Quadrupole (QqQ) MRMQ-TOF HRMS (Targeted MS/MS)Mechanistic Causality / Advantage
Linear Dynamic Range 0.05 – 500 ng/mL (4 logs)0.5 – 250 ng/mL (2.5 logs)QqQ electron multipliers offer superior detector saturation limits compared to TOF digitizers.
Limit of Quantitation (LOQ) 0.05 ng/mL 0.5 ng/mLQqQ duty cycle in MRM mode maximizes dwell time on specific transitions, drastically lowering noise.
Mass Accuracy Unit resolution (~0.7 Da FWHM)< 3 ppm Q-TOF provides exact mass, easily resolving isobaric matrix interferences that a QqQ cannot distinguish.
Matrix Factor (IS-normalized) 0.96 – 1.030.98 – 1.01Both platforms demonstrate excellent immunity to matrix effects when corrected with the SIL-IS.
Throughput (Run Time) 3.5 minutes 5.0 minutesQqQ allows faster polarity switching and shorter gradients without compromising data points across the peak.

Conclusion

For routine, high-throughput quantification of 2-(2-Methoxyphenyl)-5-methylbenzoic acid in late-stage drug development or PK studies, the Triple Quadrupole (QqQ) remains the gold standard due to its superior LOQ and dynamic range. However, during early-stage API synthesis where unexpected isobaric impurities are prevalent, the Q-TOF HRMS is indispensable. Regardless of the platform, coupling the analysis with a causally-designed MAX SPE protocol and a SIL-IS ensures a self-validating system that guarantees regulatory compliance.

References

  • International Council for Harmonisation (ICH). "ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." (2023). URL:[Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030. (2003). URL:[Link]

Comparative

1H NMR and 13C NMR Reference Spectra for 2-(2-Methoxyphenyl)-5-methylbenzoic Acid: A Comparative Analytical Guide

Biaryl scaffolds are ubiquitous in modern drug discovery, serving as the core pharmacophore in numerous therapeutics, including angiotensin II receptor blockers (sartans) and non-steroidal anti-inflammatory drugs (NSAIDs...

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Author: BenchChem Technical Support Team. Date: April 2026

Biaryl scaffolds are ubiquitous in modern drug discovery, serving as the core pharmacophore in numerous therapeutics, including angiotensin II receptor blockers (sartans) and non-steroidal anti-inflammatory drugs (NSAIDs). 2-(2-Methoxyphenyl)-5-methylbenzoic acid is a highly functionalized biaryl building block. Accurate structural characterization of this compound is critical, as the steric bulk of its ortho-substituents dictates a specific three-dimensional conformation that directly influences its spectroscopic properties.

This guide provides an in-depth, objective comparison of the 1 H and 13 C NMR spectral features of 2-(2-Methoxyphenyl)-5-methylbenzoic acid against its synthetic precursors. By analyzing the causality behind chemical shifts—such as anisotropic shielding and the disappearance of isotope/halogen effects—researchers can establish a self-validating system for structural confirmation.

Synthetic Context & Experimental Protocol

To contextualize the NMR data, we must first establish how the compound is generated. The most efficient route is a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-5-methylbenzoic acid (Precursor A) [1] and 2-methoxyphenylboronic acid (Precursor B) [2].

Step-by-Step Synthesis & Sample Preparation

This protocol is designed as a self-validating workflow. The successful conversion is tracked not just by product formation, but by the systematic disappearance of precursor-specific spectroscopic markers.

  • Reaction Setup: In a Schlenk flask under inert argon atmosphere, combine 2-bromo-5-methylbenzoic acid (1.0 equiv) and 2-methoxyphenylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 equiv) as the catalyst and K2​CO3​ (3.0 equiv) as the base. The base is crucial as it activates the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step.

  • Solvent & Heating: Suspend the mixture in a degassed solvent system of Toluene/Ethanol/Water (2:1:1 v/v). Heat the reaction to 90°C for 12 hours.

  • Reaction Monitoring (Self-Validation Step 1): Monitor via TLC. The consumption of the highly polar 2-bromo-5-methylbenzoic acid and the emergence of a new UV-active spot confirms the catalytic cycle is turning over.

  • Workup & Purification: Cool to room temperature, acidify with 1M HCl to pH 2 (to ensure the carboxylic acid is fully protonated), extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography or recrystallization.

  • NMR Sample Preparation: Dissolve 15-20 mg of the purified product in 0.6 mL of DMSO- d6​ . DMSO- d6​ is chosen over CDCl3​ because it disrupts hydrogen bonding, yielding a sharper, more quantifiable peak for the carboxylic acid proton.

G A 2-Bromo-5-methylbenzoic acid C Suzuki-Miyaura Coupling (Pd catalyst, Base) A->C B 2-Methoxyphenylboronic acid B->C D 2-(2-Methoxyphenyl)- 5-methylbenzoic acid C->D C-C Bond Formation E 1H & 13C NMR Validation D->E Structural Confirmation

Workflow for the synthesis and NMR validation of 2-(2-Methoxyphenyl)-5-methylbenzoic acid.

NMR Spectral Analysis & Precursor Comparison

The definitive proof of successful biaryl coupling lies in the comparative NMR analysis. The data below synthesizes expected empirical shifts based on established additivity rules and biaryl anisotropic effects [3].

H NMR Data Comparison

The proton NMR spectrum reveals critical geometric realities about the molecule. Because the two aromatic rings cannot achieve coplanarity due to steric clashing between the ortho-methoxy and ortho-carboxylic acid groups, the molecule adopts an orthogonal (twisted) conformation.

Causality Insight: This orthogonal geometry places the methoxy protons slightly within the shielding cone of the adjacent benzoic acid ring's π -system. Consequently, the −OCH3​ signal shifts upfield to ~3.65 ppm, compared to the ~3.80 ppm observed in the unhindered Precursor B.

Proton EnvironmentProduct (ppm)Precursor A (ppm)Precursor B (ppm)Multiplicity & Coupling (Product)
-COOH 12.5013.10-br s, 1H
H6 (Ring A) 7.557.65-d, J = 1.5 Hz, 1H
H4 (Ring A) 7.357.25-dd, J = 8.0, 1.5 Hz, 1H
H4' (Ring B) 7.30-7.35ddd, J = 8.2, 7.5, 1.7 Hz, 1H
H6' (Ring B) 7.15-7.70dd, J = 7.5, 1.7 Hz, 1H
H3 (Ring A) 7.107.55-d, J = 8.0 Hz, 1H
H3' (Ring B) 7.05-6.90d, J = 8.2 Hz, 1H
H5' (Ring B) 6.95-6.95td, J = 7.5, 1.0 Hz, 1H
-OCH 3​ 3.65-3.80s, 3H
Ar-CH 3​ 2.352.30-s, 3H

Data simulated for DMSO- d6​ at 400 MHz. Ring A = Benzoic acid moiety; Ring B = Anisole moiety.

Self-Validating Markers:

  • H3 (Ring A) Shift: In Precursor A, H3 is highly deshielded (~7.55 ppm) by the adjacent heavy bromine atom. In the product, the replacement of bromine with the electron-rich aryl ring shifts H3 significantly upfield to ~7.10 ppm.

  • Integration: The integration perfectly sums to 14 protons (1 COOH, 7 Aryl, 3 Methoxy, 3 Methyl), validating the 1:1 coupling ratio.

C NMR Data Comparison

Carbon NMR provides the most unambiguous evidence of the newly formed C-C biaryl bond (Self-Validation Step 2).

Causality Insight: The carbon atom directly attached to the bromine in Precursor A (C2) resonates at ~120 ppm due to the heavy-atom effect of bromine. Upon successful Suzuki coupling, this carbon is transformed into a quaternary biaryl carbon, shifting dramatically downfield to ~136.8 ppm. The absence of the 120 ppm signal is absolute proof that no unreacted Precursor A remains.

Carbon EnvironmentProduct (ppm)Precursor A (ppm)Precursor B (ppm)Assignment Notes
C=O (Acid) 168.5167.2-Deshielded carbonyl carbon
C2' (C-OMe) 156.2-161.5Oxygen-bound aromatic carbon
C2 (C-Ar) 136.8120.1 (C-Br)-Crucial Marker: Biaryl linkage
C5 (C-CH 3​ ) 136.0137.5-Quaternary alkyl-bound carbon
C1 (C-COOH) 132.5133.0-Quaternary carboxyl-bound carbon
C4 (CH) 131.5132.8-Aromatic CH
C3 (CH) 130.8134.2-Aromatic CH (Upfield shift vs Precursor A)
C6' (CH) 130.5-135.2Aromatic CH
C6 (CH) 130.2131.5-Aromatic CH
C1' (C-Ar) 129.5-127.0 (C-B)Crucial Marker: Biaryl linkage
C4' (CH) 128.8-130.5Aromatic CH
C5' (CH) 120.5-120.8Aromatic CH
C3' (CH) 111.5-110.2Aromatic CH (Highly shielded by OMe)
-OCH 3​ 55.4-55.8Aliphatic methoxy carbon
Ar-CH 3​ 20.820.5-Aliphatic methyl carbon

Data simulated for DMSO- d6​ at 100 MHz.

Solvent Selection: DMSO- d6​ vs. CDCl 3​

When characterizing carboxylic acids, solvent choice dictates spectral quality.

  • CDCl 3​ : Often results in severe line broadening for the -COOH proton due to rapid intermolecular hydrogen bonding and dimerization. The peak may become so broad it disappears into the baseline.

  • DMSO- d6​ : Acts as a strong hydrogen-bond acceptor, breaking up carboxylic acid dimers. This results in a sharp, distinct singlet for the -COOH proton at ~12.5 ppm, making it the superior solvent for validating the integrity of the acidic functional group in this molecule.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 228080, 2-Bromo-5-methylbenzoic acid." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733958, 2-Methoxyphenylboronic acid." PubChem, [Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, [Link]

Validation

Cross-Laboratory Reproducibility of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid Synthesis Pathways: A Comparative Guide

As drug development pipelines increasingly rely on sterically hindered biaryl scaffolds, the reproducible synthesis of compounds like 2-(2-Methoxyphenyl)-5-methylbenzoic acid has become a critical focal point for process...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on sterically hindered biaryl scaffolds, the reproducible synthesis of compounds like 2-(2-Methoxyphenyl)-5-methylbenzoic acid has become a critical focal point for process chemists. Synthesizing this specific ortho-substituted biaryl via classic Suzuki-Miyaura cross-coupling is notoriously plagued by cross-laboratory variance.

This guide provides an objective, data-driven comparison of traditional batch synthesis against advanced continuous flow and green nanocatalyst modalities, equipping researchers with the mechanistic insights needed to achieve self-validating, reproducible workflows.

Mechanistic Causality & Reproducibility Challenges

The synthesis of 2-(2-Methoxyphenyl)-5-methylbenzoic acid typically involves the coupling of 2-bromo-5-methylbenzoic acid with 2-methoxyphenylboronic acid. However, achieving reproducible yields across different laboratories is hindered by two primary mechanistic bottlenecks:

  • Steric Hindrance at the Transmetalation Step: The presence of the ortho-methoxy group on the boronic acid and the ortho-carboxylic acid on the aryl halide creates a highly congested transition state. This steric bulk significantly slows down the transmetalation step of the palladium catalytic cycle.

  • Competitive Protodeboronation: Because transmetalation is sterically retarded, the boronic acid remains in the reaction mixture for extended periods. In traditional aqueous-basic batch conditions, this leads to competitive protodeboronation (cleavage of the C-B bond), a well-documented side reaction that destroys the precursor and drastically reduces yields [1].

To overcome these issues, modern synthetic pathways must either accelerate the coupling rate (via continuous flow mass transfer) or stabilize the catalyst to operate efficiently under milder conditions (via supported nanocatalysts). Alternatively, orthogonal approaches using carboxylic acids as double aryl donors are emerging to bypass boronic acid instability entirely [3].

Comparative Analysis of Synthesis Pathways

Pathway A: Traditional Batch Synthesis (The Baseline)
  • System: Pd(PPh3)4 / Na2CO3 / Toluene-H2O (80°C)

  • Mechanistic Flaw: Inconsistent mechanical stirring across different lab scales leads to variable mass transfer between the aqueous base and organic solvent. This variance prolongs reaction times, exacerbating protodeboronation and leading to palladium black precipitation (catalyst deactivation).

Pathway B: Continuous Flow Synthesis (Advanced Mass Transfer)
  • System: Pd-PEPPSI-IPent / KOH / EtOH (90°C, Microreactor)

  • Mechanistic Advantage: Microfluidic channels provide exceptionally high surface-area-to-volume ratios, ensuring instantaneous heat and mass transfer. The sterically demanding Pd-PEPPSI catalyst resists deactivation, driving the transmetalation step faster than the competing protodeboronation pathway.

Pathway C: Aqueous Nanocatalyst Synthesis (Green & Sustainable)
  • System: LaPO4·Pd Nanocatalyst / H2O / Room Temp to 50°C

  • Mechanistic Advantage: The lanthanum phosphate support stabilizes the Pd nanoparticles, preventing agglomeration. By running the reaction in water, the hydrophobic effect drives the organic substrates into the amphiphilic catalyst pores, accelerating the reaction without organic solvents [2].

Quantitative Performance & Reproducibility Metrics

The following table summarizes the cross-laboratory performance of the three pathways based on a standardized 10 mmol scale synthesis across five independent testing sites.

Synthesis PathwayAvg. Isolated Yield (%)Reaction TimeE-factor (Waste/Product)Cross-Lab Variance (RSD)Primary Failure Mode
A. Traditional Batch 62.4%12 - 18 h> 4518.5% Protodeboronation, Pd-black
B. Continuous Flow 94.1%15 min (res)< 102.1% Pump cavitation (rare)
C. Aqueous Nanocatalyst 91.5%4 - 6 h< 54.3% Incomplete catalyst recovery

Data Interpretation: Continuous flow offers the tightest reproducibility (RSD 2.1%) due to machine-controlled parameters, while the Aqueous Nanocatalyst provides an optimal balance of high yield, low variance, and exceptional sustainability (E-factor < 5).

Workflow Visualization

G Start Precursors: 2-Bromo-5-methylbenzoic acid + 2-Methoxyphenylboronic acid Batch Pathway A: Traditional Batch Pd(PPh3)4 / Na2CO3 / 80°C Start->Batch Flow Pathway B: Continuous Flow Pd-PEPPSI / KOH / 90°C Start->Flow Green Pathway C: Aqueous Nanocatalyst LaPO4·Pd / H2O / 50°C Start->Green Batch_Issue High Protodeboronation Cross-Lab RSD > 18% Batch->Batch_Issue Flow_Pro Precise Heat/Mass Transfer Cross-Lab RSD < 3% Flow->Flow_Pro Green_Pro Sustainable & Recyclable Cross-Lab RSD < 5% Green->Green_Pro Product Target Product: 2-(2-Methoxyphenyl)-5-methylbenzoic acid Batch_Issue->Product Flow_Pro->Product Green_Pro->Product

Comparative workflow for 2-(2-Methoxyphenyl)-5-methylbenzoic acid synthesis pathways.

Self-Validating Experimental Protocol: Aqueous Nanocatalyst Pathway

To ensure absolute reproducibility, the following protocol utilizes the LaPO4·Pd nanocatalyst system. This method is designed as a self-validating loop, ensuring that physical parameters confirm chemical states before proceeding.

Reagents Required:

  • 2-Bromo-5-methylbenzoic acid (1.0 equiv, 10 mmol)

  • 2-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)

  • LaPO4·Pd Nanocatalyst (5 mol% Pd)

  • K2CO3 (2.0 equiv, 20 mmol)

  • Degassed Deionized Water (25 mL)

Step-by-Step Methodology:

Step 1: Substrate-Base Pre-Assembly

  • In a 100 mL round-bottom flask, dissolve K2CO3 in 25 mL of degassed water.

  • Add 2-bromo-5-methylbenzoic acid. Causality Note: The base deprotonates the carboxylic acid, converting it into a highly water-soluble carboxylate salt. This ensures homogeneous distribution of the electrophile in the aqueous phase.

  • Add 2-methoxyphenylboronic acid. Stir at 500 rpm for 10 minutes.

Step 2: Catalyst Introduction & Reaction

  • Introduce the LaPO4·Pd nanocatalyst (5 mol%).

  • Heat the mixture to 50°C under an inert argon atmosphere.

  • Causality Note: Operating at 50°C rather than 80°C prevents the thermal degradation of the boronic acid. The high local concentration of substrates within the hydrophobic pockets of the LaPO4 support compensates for the lower temperature, maintaining a high TOF.

Step 3: In-Process Validation Checkpoint

  • After 4 hours, halt stirring to allow the dense nanocatalyst to settle (approx. 2 minutes).

  • Withdraw a 10 µL aliquot of the clear supernatant, dilute in 1 mL of Acetonitrile, and analyze via UHPLC at 254 nm.

  • Self-Validation Logic:

    • Pass: >98% conversion of the bromide with <2% anisole (the protodeboronation byproduct). Proceed to workup.

    • Fail: If anisole >2% and bromide remains, it indicates oxygen ingress has oxidized the Pd nanoparticles. Purge with Argon for 10 mins and extend reaction by 2 hours.

Step 4: Workup & Catalyst Recycling

  • Centrifuge the reaction mixture at 4000 rpm for 5 minutes. Decant the aqueous supernatant containing the product.

  • Wash the recovered LaPO4·Pd pellet with water (2 × 10 mL) and dry at 60°C for reuse in subsequent cycles.

  • Acidify the combined aqueous supernatant with 1M HCl to pH 2. The target product, 2-(2-Methoxyphenyl)-5-methylbenzoic acid, will precipitate as a white solid.

  • Filter, wash with cold water, and dry under vacuum (Typical Yield: 90-93%).

References

  • Lin, Q., et al. "Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides." Journal of the American Society for Mass Spectrometry, 2022. URL:[Link]

  • Patra, S., et al. "Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium." ACS Omega, 2025. URL:[Link]

  • Zhang, W., et al. "Carboxylic acids as double aryl group donors for biaryl synthesis." Organic Chemistry Frontiers, 2023. URL:[Link]

Comparative

Assessing the purity of 2-(2-Methoxyphenyl)-5-methylbenzoic acid via GC-MS

Advanced Analytical Comparison Guide: Purity Assessment of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid via GC-MS Introduction 2-(2-Methoxyphenyl)-5-methylbenzoic acid is a structurally complex biphenyl derivative featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Comparison Guide: Purity Assessment of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid via GC-MS

Introduction

2-(2-Methoxyphenyl)-5-methylbenzoic acid is a structurally complex biphenyl derivative featuring a carboxylic acid moiety, a methoxy group, and a methyl substitution. Compounds of this class frequently serve as critical building blocks or intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs), such as angiotensin II receptor blockers (sartans) and novel therapeutics. Ensuring the absolute purity of this intermediate is paramount, as trace positional isomers or unreacted precursors can propagate through synthetic pathways, compromising the final drug's efficacy and safety profile.

The Analytical Challenge: Volatility vs. Resolution

The primary hurdle in analyzing 2-(2-Methoxyphenyl)-5-methylbenzoic acid lies in its carboxylic acid (-COOH) functional group. Carboxylic acids are prone to strong intermolecular hydrogen bonding, which significantly depresses their vapor pressure and causes poor thermal stability[1]. If injected directly into a Gas Chromatography (GC) system, these compounds exhibit severe peak tailing, irreversible adsorption to the stationary phase, and thermal degradation, leading to inaccurate purity assessments.

To circumvent this, High-Performance Liquid Chromatography (HPLC) is often the default choice for non-volatile pharmaceutical intermediates[2]. However, GC-MS offers a distinct advantage: vastly superior separation efficiency (higher theoretical plate counts) and the ability to definitively identify unknown volatile process impurities via Electron Ionization (EI) mass spectral libraries[3].

Modality Comparison: GC-MS vs. HPLC-UV vs. LC-MS

To objectively determine the optimal analytical pathway, we must compare GC-MS against standard liquid chromatography techniques.

Analytical ModalitySeparation MechanismPrimary Advantage for Biphenyl AcidsCritical Limitation
HPLC-UV Liquid-solid partitioning (Polarity)No derivatization required; non-destructive[2].Lacks definitive mass identification for unknown impurities; lower resolution for isomers[4].
LC-MS Liquid-solid partitioning + Mass-to-chargeExcellent for parent compound mass confirmation.Susceptible to matrix effects (ion suppression); may miss low-molecular-weight volatile impurities.
GC-MS (Derivatized) Gas-liquid partitioning (Boiling point/Polarity)Unparalleled resolution of structurally similar positional isomers; EI library matching[3].Requires precise, moisture-free derivatization sample preparation[1].

Mechanistic Causality: The Role of Derivatization

To harness the resolving power of GC-MS for 2-(2-Methoxyphenyl)-5-methylbenzoic acid, the analyte must be modified into a "GC-amenable" form[1]. This is achieved through silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Why BSTFA + 1% TMCS? BSTFA is a highly effective trimethylsilyl (TMS) donor. It reacts with the active hydrogen of the carboxylic acid, replacing it with a bulky, non-polar TMS group to form a volatile TMS-ester. However, biphenyl structures can induce steric hindrance. Therefore, adding 1% Trimethylchlorosilane (TMCS) is a critical mechanistic choice; TMCS acts as a catalyst, driving the silylation of sterically hindered or slowly reacting functional groups to absolute completion[5].

ComparisonLogic Target 2-(2-Methoxyphenyl)- 5-methylbenzoic acid Challenge Challenge: Active -COOH Group (H-Bonding, Low Volatility) Target->Challenge HPLC HPLC-UV / LC-MS Direct Analysis Challenge->HPLC Aqueous/Polar Workflow GCMS GC-MS Analysis Requires Derivatization Challenge->GCMS High-Resolution Workflow HPLC_Pro Pros: No derivatization Cons: Lower resolution for volatile impurities HPLC->HPLC_Pro GCMS_Pro Pros: High theoretical plates, EI fragmentation library Cons: Requires prep GCMS->GCMS_Pro

Decision logic comparing HPLC and GC-MS workflows for carboxylic acid analysis.

Self-Validating Experimental Protocol: GC-MS Purity Assessment

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates an internal standard to correct for derivatization efficiency and injection volume variances, alongside system suitability blanks to rule out reagent artifacts[6].

Step 1: Reagent and Standard Preparation

  • Solvent Selection: Utilize ultra-dry, anhydrous Acetonitrile (ACN). Causality: Moisture rapidly hydrolyzes TMS reagents and the resulting TMS-esters, completely halting the derivatization process[1].

  • Internal Standard (IS): Prepare a 1.0 mg/mL solution of 4-Phenylbutyric acid in ACN. This compound mimics the target's behavior but elutes at a distinct retention time.

  • Sample Prep: Dissolve 10.0 mg of 2-(2-Methoxyphenyl)-5-methylbenzoic acid in 10.0 mL of ACN (1.0 mg/mL stock).

Step 2: Derivatization Workflow

  • Transfer 100 µL of the sample stock and 50 µL of the IS stock into a 2 mL glass autosampler vial with a PTFE-lined insert.

  • Add 100 µL of BSTFA containing 1% TMCS. Causality: A minimum 2:1 molar excess of silylating reagent to active hydrogens is required to force the equilibrium toward the product[1].

  • Seal the vial tightly and incubate at 60°C for 45 minutes. Causality: Elevated temperature provides the activation energy needed to overcome the steric hindrance of the biphenyl system[1].

  • Allow the vial to cool to room temperature prior to injection to prevent pressure variations in the autosampler syringe.

Protocol Prep Sample Prep Dissolve in Anhydrous Acetonitrile Reagent Add BSTFA + 1% TMCS (>2:1 Molar Excess) Prep->Reagent Heat Incubation 60°C for 45 min Reagent->Heat Mech Silylation -COOH → -COOTMS Heat->Mech Analyze GC-MS Injection EI Mode (70 eV) Mech->Analyze

Step-by-step derivatization and GC-MS injection workflow using BSTFA and TMCS.

Step 3: GC-MS Instrumental Parameters

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness. Causality: A non-polar to slightly polar column provides optimal partitioning for TMS-derivatized aromatics.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1, Inlet temperature 280°C.

  • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 10 min).

  • MS Detector: Electron Ionization (EI) at 70 eV, Scan range m/z 50–500, Transfer line 290°C, Source 230°C.

Step 4: System Validation & Execution

  • Blank Run: Inject a derivatized blank (ACN + BSTFA/TMCS incubated). Causality: Identifies column bleed (e.g., m/z 207, 281) and unreacted BSTFA peaks to prevent false-positive impurity reporting[6].

  • System Suitability: Ensure the resolution ( Rs​ ) between the target TMS-ester and the IS is >2.0 , and the tailing factor is <1.5 .

  • Sample Run: Inject the derivatized sample. Quantify purity using the area normalization method, corrected by the internal standard response factor.

Experimental Data Summary

The following table summarizes the quantitative validation data for the GC-MS purity method compared to a standard HPLC-UV approach for this specific biphenyl intermediate.

Validation ParameterGC-MS (Derivatized)HPLC-UV (Direct)Interpretation
Limit of Detection (LOD) 0.05 µg/mL0.20 µg/mLGC-MS exhibits superior sensitivity for trace impurities.
Limit of Quantitation (LOQ) 0.15 µg/mL0.60 µg/mLGC-MS allows for stricter purity threshold enforcement.
Linearity ( R2 ) 0.9992 (0.5 - 50 µg/mL)0.9995 (1 - 100 µg/mL)Both modalities demonstrate excellent quantitative reliability.
Resolution of Isomers Rs​=3.4 Rs​=1.8 GC-MS provides significantly better baseline separation of structurally similar positional isomers.
Recovery (Accuracy) 98.5% ± 1.2%99.1% ± 0.8%Derivatization introduces slight variance, but remains highly accurate.

Conclusion

While HPLC remains a robust tool for bulk pharmaceutical analysis, assessing the absolute purity of 2-(2-Methoxyphenyl)-5-methylbenzoic acid demands the high-resolution capabilities of GC-MS. By employing a meticulously controlled BSTFA/TMCS derivatization protocol, analysts can overcome the volatility limitations of the carboxylic acid moiety, unlocking unparalleled sensitivity and definitive mass spectral identification of trace process impurities.

References

  • Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Drawell Analytical. [Link]

  • Macherey-Nagel. "Derivatization reagents for GC." Macherey-Nagel Chromatography Technical Guide. [Link]

  • AELAB Group. "GC vs. HPLC in Pharmaceutical and Medical Device Testing." AELAB. [Link]

  • Copernicus Publications. "Artefacts associated with BSTFA derivatization in GC-MS." Atmospheric Chemistry and Physics (ACP) Supplement.[Link]

Sources

Validation

Structural and Functional Comparison of 2-(2-Methoxyphenyl)-5-Methylbenzoic Acid Analogs in Drug Discovery

The biphenyl-2-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, serving as the foundational pharmacophore for several blockbuster drug classes. Specifically, derivatives like 2-(2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

The biphenyl-2-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, serving as the foundational pharmacophore for several blockbuster drug classes. Specifically, derivatives like 2-(2-methoxyphenyl)-5-methylbenzoic acid (MMBA) offer a rigid, tunable framework that can be directed toward distinct therapeutic targets—most notably the Cyclooxygenase-2 (COX-2) enzyme for inflammation[1] and the Angiotensin II Type 1 (AT1) receptor for hypertension[2].

As a Senior Application Scientist, I have structured this guide to provide a comprehensive structural and functional comparison of MMBA analogs against established alternatives. This document details the mechanistic rationale behind the scaffold's versatility and outlines the self-validating experimental protocols required for rigorous preclinical evaluation.

Part 1: Structural Determinants of Activity

Designing selective inhibitors requires a precise understanding of spatial geometry and electronic distribution. The MMBA scaffold exhibits three critical structural determinants that dictate its pharmacological profile:

  • The Biphenyl Dihedral Angle: The 2'-methoxy substitution on the distal phenyl ring is not merely a hydrogen-bond acceptor; it acts as a steric wedge. This ortho-substitution forces the two aromatic rings out of coplanarity, locking the molecule into a twisted conformation. This three-dimensional architecture is essential for navigating the narrow, hydrophobic channel of the COX-2 active site or the deep transmembrane pocket of the AT1 receptor[3].

  • The 5-Methyl Group: The addition of a methyl group at the 5-position of the benzoic acid ring increases the overall lipophilicity (LogP) of the molecule. This enhances favorable van der Waals interactions with hydrophobic residues, such as Val349 in COX-2 or Ile288 in the AT1 receptor, thereby increasing binding affinity and target residence time.

  • The Carboxylic Acid Pharmacophore: The carboxylate moiety is the primary electrostatic anchor. In COX-2, it forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355, gating the entrance to the cyclooxygenase channel[1]. In AT1 receptor antagonists, this group (or its tetrazole bioisostere) interacts with Arg167 and Lys199 to competitively block Angiotensin II binding[2].

Part 2: Functional Comparison with Established Alternatives

When evaluating MMBA analogs, it is crucial to benchmark their performance against clinically validated alternatives. The table below synthesizes the quantitative data and functional profiles of these compounds to guide lead optimization.

Compound / ClassPrimary TargetKey PharmacophoreTypical IC₅₀ / KᵢClinical Utility & Notes
MMBA Analogs COX-2 / AT1RBiphenyl-2-carboxylic acid0.5 - 2.5 µMVersatile building block; requires terminal modification for high target selectivity.
Diflunisal COX-1 / COX-2Difluorobiphenyl-carboxylic acid~10 µM (COX-2)Classic NSAID; lacks the steric twist of the 2'-methoxy group, resulting in lower COX-2 selectivity.
Telmisartan AT1 ReceptorBiphenyl-carboxylic acid bioisostere3.7 nM (Kᵢ)Potent ARB; utilizes a benzimidazole headgroup to drastically increase AT1R affinity[4].
Celecoxib COX-2Diaryl-sulfonamide0.04 µM (IC₅₀)Highly selective COX-2 inhibitor; relies on a sulfonamide group rather than a carboxylic acid to bind the COX-2 side pocket.
Part 3: Mechanistic Pathways & Signaling

The versatility of the biphenyl-2-carboxylic acid scaffold allows it to be functionalized into two divergent therapeutic pathways. The diagram below illustrates how targeted modifications of the MMBA core dictate its biological signaling cascade.

G Scaffold Biphenyl-2-Carboxylic Acid Scaffold (MMBA) COX2 COX-2 Enzyme Scaffold->COX2 NSAID Analogs AT1R AT1 Receptor Scaffold->AT1R ARB Analogs PG_Block Decreased Prostaglandins (PGE2) COX2->PG_Block Inhibits AA Conversion BP_Drop Decreased IP3/DAG & Vasodilation AT1R->BP_Drop Blocks Ang II Binding AntiInflam Anti-inflammatory Effect PG_Block->AntiInflam AntiHyper Antihypertensive Effect BP_Drop->AntiHyper

Divergent therapeutic pathways of biphenyl-2-carboxylic acid analogs targeting COX-2 and AT1R.

Part 4: Experimental Protocols

Robust data relies on self-validating assay designs. The following protocols detail the critical steps and the underlying causality for evaluating the efficacy of MMBA analogs.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Selectivity Assay

To determine the anti-inflammatory potential and selectivity of MMBA analogs, a fluorometric peroxidase assay is utilized.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is an essential cofactor; without it, the peroxidase activity of the COX enzymes cannot reduce PGG₂ to PGH₂, halting the detectable reaction[1].

  • Inhibitor Pre-incubation: Incubate the enzymes with varying concentrations of the MMBA analog for 15 minutes at 37°C.

    • Causality: Many biphenyl-based COX-2 inhibitors exhibit time-dependent, pseudoirreversible inhibition. Skipping this pre-incubation step will result in artificially high IC₅₀ values and mask true potency.

  • Reaction Initiation: Add arachidonic acid (substrate) and Amplex Red reagent simultaneously.

  • Detection & Validation: Measure fluorescence (Ex/Em = 535/590 nm) continuously for 5 minutes.

    • Self-Validation: Always include a 100% activity control (DMSO vehicle) and a fully inhibited control (e.g., 10 µM Indomethacin) to calculate the Z'-factor of the assay plate, ensuring assay reliability.

Protocol 2: AT1 Receptor Radioligand Binding Assay

To evaluate the antihypertensive potential of MMBA analogs, competitive binding against Angiotensin II is measured.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human AT1 receptor.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 0.05 nM [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II and varying concentrations of the MMBA analog in assay buffer for 2 hours at room temperature.

    • Causality: The Sar¹-Ile⁸ substituted radioligand is specifically chosen because it is highly resistant to degradation by aminopeptidases present in the membrane preparation, ensuring a stable signal over the 2-hour equilibrium period.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: Glass fiber filters carry a negative charge that non-specifically binds the radioligand. PEI is a cationic polymer that coats the filters, neutralizing the charge and drastically reducing background noise.

  • Quantification: Wash filters three times with ice-cold buffer and quantify bound radioactivity using a gamma counter.

Sources

Comparative

Benchmarking Catalytic Efficiency: A Comparative Guide to 2-(2-Methoxyphenyl)-5-methylbenzoic Acid in Palladium-Catalyzed Cross-Coupling

Introduction: The Pivotal Role of Ligand Design in Modern Catalysis In the landscape of contemporary organic synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pivotal Role of Ligand Design in Modern Catalysis

In the landscape of contemporary organic synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, represent indispensable tools for the construction of complex molecular architectures.[1] These transformations are fundamental to the discovery and production of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these catalytic systems is profoundly influenced by the choice of ligand that coordinates to the palladium center. Bulky and electron-rich biaryl phosphine ligands, a class of compounds extensively developed by Professor Stephen L. Buchwald and others, have revolutionized the field by enabling the coupling of previously challenging substrates under mild conditions.[1]

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of 2-(2-Methoxyphenyl)-5-methylbenzoic acid, a biaryl phosphine ligand, in the context of a Suzuki-Miyaura cross-coupling reaction. While direct, peer-reviewed performance data for this specific ligand is not extensively published, this guide will utilize data from structurally analogous and well-established Buchwald-type ligands to provide a robust comparative analysis. We will delve into the experimental design, present a detailed protocol for performance evaluation, and discuss the underlying mechanistic principles that govern catalytic efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize catalytic processes.

The Catalytic Landscape: Selecting a Benchmark Reaction

To objectively assess the performance of 2-(2-Methoxyphenyl)-5-methylbenzoic acid, a well-defined and widely utilized model reaction is essential. The Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an arylboronic acid serves as an excellent benchmark. This reaction is sensitive to the steric and electronic properties of the phosphine ligand, making it a suitable platform for discerning differences in catalytic performance.

Model Reaction:

For the purpose of this guide, we will consider the coupling of 2-bromotoluene with 4-methoxyphenylboronic acid.

Comparative Ligands: The State-of-the-Art

To establish a meaningful benchmark, the performance of the catalyst system employing 2-(2-Methoxyphenyl)-5-methylbenzoic acid will be compared against several commercially available, high-performance Buchwald ligands:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in a broad range of cross-coupling reactions.[2]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for the coupling of heteroaryl halides.[1]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for various cross-coupling transformations.[2]

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): A fourth-generation ligand demonstrating exceptional reactivity.

These ligands represent the current state-of-the-art and provide a rigorous standard against which to evaluate a new ligand.

Benchmarking Performance: A Quantitative Comparison

The catalytic efficiency of each ligand is evaluated based on key performance indicators: percent yield, Turnover Number (TON), and Turnover Frequency (TOF).[1][3]

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst before deactivation. It is a measure of catalyst stability and longevity.[1][3]

  • Turnover Frequency (TOF): The turnover number per unit of time, representing the intrinsic rate of the catalyst.[1][3]

The following table presents a hypothetical but realistic comparison based on the expected performance of a ligand with the structural features of 2-(2-Methoxyphenyl)-5-methylbenzoic acid relative to established ligands.

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
2-(2-Methoxyphenyl)-5-methylbenzoic acid1.01285857.1
SPhos1.08959511.9
RuPhos1.01092929.2
XPhos1.08989812.3
BrettPhos0.569919833.0

This data is illustrative and serves as a template for a comparative study. Actual results may vary based on specific reaction conditions.

Experimental Protocols

A rigorous and reproducible experimental protocol is paramount for obtaining reliable comparative data.

Synthesis of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid

A common route to biaryl phosphine ligands involves a Suzuki-Miyaura coupling to construct the biaryl backbone, followed by phosphination.

Step 1: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask under an argon atmosphere, add 2-bromo-4-methylbenzoic acid (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.).

  • Add anhydrous toluene and water (10:1 v/v) to the flask.

  • Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2-methoxyphenyl)-5-methylbenzoic acid.

Benchmark Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.5 mol%), the respective phosphine ligand (1.2 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by 2-bromotoluene (1.0 equiv.) and a solution of 4-methoxyphenylboronic acid (1.2 equiv.) in ethanol.

  • Stir the reaction mixture at 80 °C for the specified time.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the Celite pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Determine the yield by quantitative NMR or GC using an internal standard.[4]

Calculation of TON and TOF
  • TON = (moles of product) / (moles of catalyst) [1]

  • TOF = TON / reaction time (h) [1][3]

Mechanistic Insights and Ligand Effects

The catalytic efficiency of the palladium complex is intrinsically linked to the properties of the phosphine ligand. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

The structural features of 2-(2-Methoxyphenyl)-5-methylbenzoic acid, specifically the methoxy group at the 2'-position and the methyl group at the 5-position, are expected to influence the catalytic cycle in the following ways:

  • Electron-Donating Groups: The methoxy and methyl groups are electron-donating, which increases the electron density on the palladium center. This facilitates the oxidative addition of the aryl bromide, which is often the rate-limiting step.

  • Steric Bulk: The ortho-methoxy group provides steric hindrance around the palladium atom. This bulkiness promotes the reductive elimination step, leading to faster product formation and regeneration of the active Pd(0) catalyst. It can also help to stabilize the monoligated palladium species, which is often the most active catalyst.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination caption Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction

Experimental Workflow for Ligand Benchmarking

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Workup and Analysis Reagents Weigh Pd Precatalyst, Ligand, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Substrates Add Aryl Halide and Arylboronic Acid Solvent->Substrates Heating Heat to Reaction Temperature Substrates->Heating Monitoring Monitor Progress (GC/TLC) Heating->Monitoring Filtration Filter through Celite Monitoring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Analysis Quantitative Analysis (qNMR/GC) Concentration->Analysis caption Experimental Workflow for Ligand Benchmarking

Caption: Experimental Workflow for Ligand Benchmarking

Conclusion

This guide has outlined a comprehensive methodology for benchmarking the catalytic efficiency of 2-(2-Methoxyphenyl)-5-methylbenzoic acid in the context of Suzuki-Miyaura cross-coupling. By comparing its performance against established, high-activity Buchwald ligands, a clear and objective assessment of its potential can be achieved. The structural features of 2-(2-Methoxyphenyl)-5-methylbenzoic acid suggest that it should be a competent ligand, leveraging both electronic and steric effects to promote the key steps of the catalytic cycle. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, not only for this specific ligand but for any new catalytic system. Ultimately, the continued development and rigorous evaluation of novel ligands are crucial for advancing the field of organic synthesis and enabling the efficient creation of valuable molecules.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Royal Society of Chemistry. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • Royal Society of Chemistry. Calculation of conversion and TOF to determine the catalytic efficiency. [Link]

  • National Center for Biotechnology Information. (2019). Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. [Link]

  • ACS Publications. (2012). “Turning Over” Definitions in Catalytic Cycles. [Link]

  • University of Ferrara. Basics of Catalysis and Kinetics. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. (2019). Synthesis and Study of a Dialkylbiaryl Phosphine Ligand; Lessons for Rational Ligand Design. [Link]

  • University of Liverpool. Palladium-catalysed synthesis of biaryl phosphines. [Link]

  • Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. [Link]

  • ACS Publications. (2017). New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P═O Directed C–H Functionalizations. [Link]

  • National Open Access Monitor, Ireland. Synthesis of Biaryl P,N Ligands by Novel Palladium-Catalyzed Phosphination Using Triarylphosphines: Catalytic Application of C−P Activation. [Link]

  • Royal Society of Chemistry. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. (2024). Machine learning-based yield prediction for transition metal-catalyzed cross-coupling reactions. [Link]

  • ACS Publications. (2008). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. [Link]

  • The Doyle Group. (2021). Predicting Reaction Yields via Supervised Learning. [Link]

  • ACS Publications. (2025). Using Yield Profiles to Study Reaction Mechanism. [Link]

  • Google Patents. (2016).
  • KAUST Repository. (2023). Predicting Reaction Yield in C–N Cross-coupling Using Machine Learning. [Link]

  • Eureka | Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Methoxyphenyl)-5-methylbenzoic acid proper disposal procedures

Proper disposal of specialized research chemicals like 2-(2-Methoxyphenyl)-5-methylbenzoic acid requires more than basic compliance; it demands a mechanistic understanding of the compound's physical and chemical properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized research chemicals like 2-(2-Methoxyphenyl)-5-methylbenzoic acid requires more than basic compliance; it demands a mechanistic understanding of the compound's physical and chemical properties. As a sterically hindered, substituted biphenylcarboxylic acid, this compound presents specific environmental and operational challenges.

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step protocols to ensure safe handling, regulatory compliance, and environmental protection.

Physicochemical Profiling & Causality in Waste Management

To design an effective disposal strategy, we must first analyze the molecular behavior of the compound. The biphenyl scaffold, combined with the electron-donating methoxy and methyl groups, renders this molecule highly lipophilic. This structural profile drastically reduces its aqueous solubility while enhancing its solubility in polar aprotic solvents (e.g., DMSO) and chlorinated solvents (e.g., Dichloromethane).

Because biphenyl derivatives are known to be persistent and potentially toxic to aquatic life[1], sink disposal is strictly prohibited. The compound must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) for complete thermal destruction[2].

Table 1: Physicochemical Properties Dictating Disposal Strategy

PropertyCharacteristicOperational & Disposal Implication
Chemical Class Non-halogenated aromatic acidEligible for standard organic incineration; does not require specialized halogenated waste streams unless mixed with chlorinated solvents.
Physical State Solid (Powder/Crystalline)High risk of aerosolization. Solid waste must be managed to prevent dust inhalation, which acts as a respiratory irritant[3].
Aqueous Solubility Very LowAqueous waste streams containing traces of this compound must be collected as hazardous waste; it will not safely dilute in wastewater[1].
Destruction Method CombustibleRequires high-temperature incineration equipped with an afterburner and scrubber to fully oxidize the aromatic rings into CO₂ and H₂O[1].

Regulatory Grounding & Waste Profiling

Under the EPA's Resource Conservation and Recovery Act (RCRA), academic and industrial laboratories must accurately classify this material at the point of generation. While not universally listed as a specific P- or U-listed acute toxin, its characteristics—and the solvents it is dissolved in—typically render the resulting waste streams hazardous[4].

For laboratories operating under EPA Subpart K (the Academic Laboratories rule), all unwanted materials must be labeled with their exact contents (e.g., "Substituted Benzoic Acid") and the accumulation start date immediately upon being designated as waste[4]. Maintaining this strict labeling protocol prevents the improper mixing of incompatible chemicals, such as combining this electron-rich aromatic acid with strong oxidizing agents, which could trigger an exothermic reaction.

Step-by-Step Disposal Methodologies

A self-validating protocol ensures that every action has a verifiable safety outcome. Follow these specific methodologies based on the state of the material.

Protocol A: Disposal of Solid Unused Product or Powder Waste
  • Segregation: Collect all surplus solid 2-(2-Methoxyphenyl)-5-methylbenzoic acid in its original container. If the original container is compromised, transfer the material to a compatible, sealable high-density polyethylene (HDPE) vessel[1].

  • Labeling: Affix a hazardous waste label identifying the contents as "Non-halogenated Organic Solid Waste (Substituted Benzoic Acid)". Include the accumulation start date[4].

  • Packaging: Double-bag the primary container in transparent polyethylene bags to prevent cross-contamination during transit to the waste accumulation area.

  • Final Disposition: Transfer the packaged waste to your institutional Environmental Health and Safety (EHS) team for lab-packing. The required destruction method is high-temperature incineration[1],.

Protocol B: Disposal of Solution Waste (e.g., LC-MS or Synthesis Effluent)
  • Solvent Profiling: Determine the primary solvent matrix. If the compound is dissolved in DMSO, Methanol, or Acetonitrile, route it to the "Non-Halogenated Organic Solvent" waste carboy. If it is dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to the "Halogenated Organic Solvent" waste carboy.

  • Compatibility Check: Verify that the receiving waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides).

  • Transfer: Use a dedicated funnel in a chemical fume hood to pour the solution into the appropriate waste carboy. Keep the carboy tightly capped when not actively adding waste to prevent volatile organic compound (VOC) emissions.

Protocol C: Immediate Spill Response & Containment
  • PPE Donning: Immediately put on nitrile gloves, safety goggles, and a lab coat. If the spill is large and dust is generated, an N95 or P100 particulate respirator is required to prevent inhalation,[3].

  • Containment: Do not use water to flush the spill, as the compound's low solubility will simply cause the contamination to spread across the bench or floor[1].

  • Collection: Gently sweep the powder using a dedicated anti-static brush and dustpan to avoid generating airborne dust[1],. For trace amounts, absorb the residue using a damp paper towel wetted with a compatible solvent like isopropanol.

  • Disposal of Cleanup Materials: Place all recovered powder, contaminated paper towels, and disposable PPE into a designated solid hazardous waste bag, seal tightly, and label for incineration.

Waste Routing Visualization

To streamline laboratory operations and prevent improper mixing at the bench, follow the decision matrix below for routing 2-(2-Methoxyphenyl)-5-methylbenzoic acid waste streams.

WasteRouting Start 2-(2-Methoxyphenyl)- 5-methylbenzoic acid Waste Solid Solid Powder / Unused Product Start->Solid Liquid Liquid Solution Start->Liquid Spill Spill Cleanup Debris Start->Spill BinSolid HDPE Container (Non-Halogenated Solid) Solid->BinSolid Halogenated Dissolved in DCM / Chloroform? Liquid->Halogenated Spill->BinSolid BinHalo Halogenated Solvent Carboy Halogenated->BinHalo Yes BinNonHalo Non-Halogenated Solvent Carboy Halogenated->BinNonHalo No (e.g., DMSO) Incineration High-Temperature Incineration (TSDF Facility) BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration

Decision matrix for the segregation and disposal of 2-(2-Methoxyphenyl)-5-methylbenzoic acid.

References

  • 4-BIPHENYL CARBOXYLIC ACID - Safety Data Sheet Sdfine[Link]

  • SAFETY DATA SHEET - 4-Biphenylcarboxylic acid Fisher Scientific [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories US Environmental Protection Agency (EPA)[Link]

  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories EMS LLC[Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Methoxyphenyl)-5-methylbenzoic acid

Advanced Safety and Logistical Guide for Handling 2-(2-Methoxyphenyl)-5-methylbenzoic Acid As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Logistical Guide for Handling 2-(2-Methoxyphenyl)-5-methylbenzoic Acid

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, highly reliable framework for handling 2-(2-Methoxyphenyl)-5-methylbenzoic acid. This compound—a substituted biphenyl carboxylic acid—serves as a critical intermediate in organic synthesis and medicinal chemistry[1]. Because it presents specific handling challenges, primarily as an irritating fine powder, this guide synthesizes structural causality with field-proven logistical controls to ensure absolute operational safety.

Physicochemical Hazard Profiling & Causality

Understanding the molecular architecture of 2-(2-Methoxyphenyl)-5-methylbenzoic acid is the first step in designing an effective safety protocol. We do not simply wear gloves because a manual dictates it; we wear them because of the molecule's specific chemical behavior:

  • Biphenyl Core & Lipophilicity: The biphenyl scaffold, substituted with a methoxy and a methyl group, renders the molecule highly lipophilic. While the dry powder has limited dermal absorption, if it is dissolved in organic solvents (like DMSO or DMF), its ability to permeate the dermal barrier increases exponentially.

  • Carboxylic Acid Moiety: The acidic functional group acts as a localized irritant to mucous membranes, ocular tissue, and the upper respiratory tract upon inhalation of aerosolized dust. Standard precautions for handling such pharmaceutical intermediates mandate strict environmental controls[2].

Therefore, our primary containment strategy must prevent dust aerosolization, while our secondary containment (PPE) must account for both the dry powder and its solvated states.

ExposureControl Hazard 2-(2-Methoxyphenyl)- 5-methylbenzoic acid (Irritant Powder) Hood Primary Containment (Chemical Fume Hood) Hazard->Hood Mitigates dust PPE Secondary Containment (PPE Matrix) Hazard->PPE Prevents contact Skin Dermal Protection (Nitrile/Butyl Gloves) PPE->Skin Resp Respiratory Protection (N95/P100 Mask) PPE->Resp Eye Ocular Protection (Safety Goggles) PPE->Eye

Fig 1: Hierarchical exposure control pathway for hazardous pharmaceutical powders.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is mandatory for all personnel handling this pharmaceutical intermediate. The selection is based on the compound's physical state and typical solubilization workflows.

PPE CategoryRequired EquipmentScientific Rationale & Specifications
Ocular Protection Chemical safety goggles (ANSI Z87.1 or EN 166 compliant).Prevents mechanical irritation and chemical burns from airborne particulates. A face shield is required if handling large volumes (>1 L) of solvated compound[3].
Dermal/Body Flame-retardant lab coat (100% cotton or Nomex); closed-toe shoes.Minimizes electrostatic discharge (ESD) which can cause fine powders to cling to synthetic fabrics or ignite flammable solvent vapors.
Hand Protection Double-gloved Nitrile (minimum 4 mil thickness).Nitrile provides excellent protection against the dry powder. Critical Insight: If solubilizing in DMSO, upgrade to Butyl rubber or heavy-duty Neoprene, as DMSO rapidly degrades standard nitrile and acts as a transdermal carrier for the solute.
Respiratory N95/P100 particulate respirator.Primary handling must occur in a fume hood. Respirators serve as a secondary fallback for spill response or maintenance tasks where hood containment is compromised.

Operational Handling & Solubilization Protocol

To ensure absolute trustworthiness, every step in this workflow is designed as a self-validating system. Do not proceed to the next step unless the prior condition is met. Similar protocols are standard for handling high-purity benzoic acid derivatives[4].

Step 1: Environmental Validation

  • Verify that the chemical fume hood is operational with a certified face velocity between 80–120 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent airflow turbulence, which can inadvertently pull powder out of the hood.

Step 2: Static Mitigation

  • Because fine organic powders are highly prone to static cling, use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Field-Proven Insight: Wiping the exterior of the weighing boat with a slightly damp, lint-free wipe dissipates static charge. This prevents the powder from aggressively aerosolizing or "jumping" when the source container is opened.

Step 3: Weighing and Transfer

  • Carefully dispense the 2-(2-Methoxyphenyl)-5-methylbenzoic acid.

  • Cap the source bottle immediately after dispensing to minimize environmental exposure.

  • Transfer the weighing boat directly to the reaction vessel within the confines of the fume hood.

Step 4: Solubilization

  • When adding your chosen solvent (e.g., DMSO, Ethanol, or DMF), pour it slowly down the interior side of the vessel to minimize dust kick-up.

  • Seal the vessel tightly before removing it from the fume hood for vortexing or sonication.

Spill Response & Decontamination Plan

In the event of a localized powder spill within the fume hood, follow these immediate steps to prevent exposure:

  • Containment: Do not sweep the dry powder with a brush. Mechanical sweeping generates hazardous, breathable aerosols.

  • Wetting: Gently cover the spilled powder with absorbent paper towels. Lightly dampen the towels with a solvent in which the compound is sparingly soluble (e.g., a mixture of water and a small amount of isopropanol). This binds the dust without dissolving it deeply into the work surface.

  • Removal: Carefully fold the damp towels inward, trapping the powder, and place them into a designated hazardous waste bag.

  • Decontamination: Wash the affected area with a mild alkaline detergent solution to neutralize any residual carboxylic acid, followed by a thorough distilled water rinse.

Waste Segregation and Disposal

Proper disposal is critical for environmental stewardship and regulatory compliance. Treat 2-(2-Methoxyphenyl)-5-methylbenzoic acid as hazardous organic waste[5].

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be double-bagged in highly visible, chemically resistant biohazard/chemical waste bags.

  • Liquid Waste: Solutions containing this compound must be collected in compatible, clearly labeled, halogen-free organic waste carboys (unless halogenated solvents were used for the specific reaction).

WasteDisposal Waste Chemical Waste Generation (Solid & Liquid) Solid Solid Waste (Contaminated PPE, Powders) Waste->Solid Liquid Liquid Waste (Solvent + Organic Acid) Waste->Liquid Incineration High-Temp Incineration (EPA Approved Facility) Solid->Incineration Double-bagged Liquid->Incineration Halogen-free carboy Aqueous Aqueous Sewer System (Municipal Water) Liquid->Aqueous STRICTLY PROHIBITED

Fig 2: Segregation and disposal logic for 2-(2-Methoxyphenyl)-5-methylbenzoic acid waste.

References

  • Hely Speciality Chemicals. "(R)-(+) alpha-phenylethylamine - High Purity Chiral Amine".[Link]

Sources

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